4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Description
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Properties
IUPAC Name |
4-(difluoromethyl)-6-methyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2S/c1-3-2-4(5(7)8)10-6(11)9-3/h2,5H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRPNXINAOUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Difluoromethyl)-6-methylpyrimidine-2-thiol chemical structure
The following technical guide details the structural characteristics, synthesis, and application of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol , a specialized fluorinated heterocycle used in medicinal chemistry and agrochemical development.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
4-(Difluoromethyl)-6-methylpyrimidine-2-thiol is a functionalized pyrimidine building block characterized by the presence of a lipophilic, hydrogen-bond-donating difluoromethyl (
Chemical Specifications & Structural Dynamics[1][2]
Nomenclature and Identifiers[3]
-
IUPAC Name: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol[1]
-
Alternative Name: 4-(Difluoromethyl)-6-methyl-1,2-dihydropyrimidine-2-thione (reflecting the dominant tautomer)[1]
-
Molecular Formula:
-
Molecular Weight: 176.19 g/mol [1]
-
Key Precursor CAS: 41739-23-5 (1,1-Difluoropentane-2,4-dione)[1][2][3]
Tautomeric Equilibrium (Thiol-Thione)
In solution and solid states, pyrimidine-2-thiols exist in a dynamic equilibrium between the thiol (mercapto) and thione forms.[1] For 4-(difluoromethyl)-6-methylpyrimidine-2-thiol, the thione tautomer is thermodynamically favored in neutral solvents due to the resonance stabilization of the thioamide linkage
Experimental Implication:
-
Nucleophilic Substitution: Reactions targeting the sulfur atom (S-alkylation) generally proceed via the thiolate anion generated in situ by base.
-
Hydrogen Bonding: The N-H of the thione form serves as a hydrogen bond donor, while the sulfur atom is a weak acceptor.
Figure 1: Tautomeric equilibrium favoring the thione form in neutral media, converging to the thiolate anion under basic conditions.[1]
Synthesis Protocol (Self-Validating System)
The most robust route to 4-(difluoromethyl)-6-methylpyrimidine-2-thiol involves the cyclocondensation of thiourea with 1,1-difluoropentane-2,4-dione .[1] This method is preferred over fluorination of pre-formed pyrimidines due to higher regioselectivity and yield.
Reagents & Materials
-
Substrate A: Thiourea (CAS 62-56-6) - 1.2 equivalents.[1]
-
Substrate B: 1,1-Difluoropentane-2,4-dione (CAS 41739-23-5) - 1.0 equivalent.[1][2]
-
Base: Sodium Ethoxide (
) or Potassium Carbonate ( ). -
Solvent: Ethanol (absolute) or DMF.[1]
-
Quench: Acetic acid or dilute HCl.
Step-by-Step Methodology
-
Preparation of Alkoxide:
-
Dissolve sodium metal (1.2 eq) in absolute ethanol under
atmosphere to generate fresh . -
Checkpoint: Ensure complete dissolution of sodium to prevent "hot spots" of reactivity.
-
-
Condensation:
-
Cyclization:
-
Heat the mixture to reflux (
) for 4–6 hours. -
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the diketone indicates completion.
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Dissolve the residue in minimal water.
-
Critical Step: Acidify carefully with 1M HCl to
. The product will precipitate as the thione tautomer. -
Filter the solid, wash with cold water, and dry under vacuum.[4]
-
-
Purification:
-
Recrystallization from Ethanol/Water (9:1) yields analytical grade material.[1]
-
Figure 2: The cyclocondensation pathway.[1] The acidification step is critical to collapse the thiolate salt into the stable thione precipitate.
Reactivity Profile & Functionalization[1][6]
The chemical behavior of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol is defined by the soft nucleophilicity of the sulfur atom and the electron-withdrawing nature of the
S-Alkylation (Thioether Formation)
The most common transformation is the conversion of the thiol/thione to a thioether.
-
Reagents: Alkyl halide (e.g., MeI, Benzyl bromide), Base (
), Acetone or DMF. -
Selectivity: S-alkylation is kinetically favored over N-alkylation due to the higher polarizability of sulfur.[1]
-
Application: Used to lock the pyrimidine in the aromatic thiol form or to introduce linker moieties.
Desulfurization
Removal of the thiol group yields 4-(difluoromethyl)-6-methylpyrimidine.[1]
-
Protocol: Raney Nickel reduction in ethanol or oxidative desulfurization using
. -
Utility: Access to the core pharmacophore if the thiol was merely a handle for cyclization.
The "Fluorine Effect" ( )
The difluoromethyl group at C4 exerts specific electronic effects:
-
H-Bond Donor: The C-H bond in
is sufficiently acidic ( ) to act as a weak hydrogen bond donor, unlike .[1] -
Lipophilicity: Increases
relative to but is less lipophilic than , improving aqueous solubility profiles.[1] -
Metabolic Stability: The C-F bonds block metabolic oxidation at the C4-methyl position, a common clearance pathway for non-fluorinated analogues.[1]
Figure 3: Primary functionalization pathways.[1] S-alkylation is the primary entry point for generating diverse library candidates.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Treat as a potential sensitizer due to the thiol moiety.
-
Fluorine Safety: While the
group is chemically stable, combustion may release HF.[1] Use standard fume hood protocols. -
Storage: Store under inert atmosphere (
or Ar) at to prevent oxidative dimerization to the disulfide.
References
-
Claisen Condens
-
Synthesis of Fluorin
-
Difluoromethyl Group Properties
-
Analogous Chemistry (Trifluoromethyl Pyrimidines)
Sources
- 1. echemi.com [echemi.com]
- 2. 1,1-Difluoropentane-2,4-dione | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Difluoropentane-2,4-dione (41739-23-5) at Nordmann - nordmann.global [nordmann.global]
- 4. asianpubs.org [asianpubs.org]
- 5. Fluorous synthesis of disubstituted pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Properties of Difluoromethyl-Substituted Pyrimidine Thiols
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The difluoromethyl (CHF2) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties, capable of acting as a lipophilic hydrogen bond donor. When appended to the pyrimidine thiol scaffold—a privileged structure in medicinal chemistry—the resulting difluoromethyl-substituted pyrimidine thiols present a unique combination of physicochemical and biological properties. This guide provides a comprehensive technical overview of these fascinating molecules, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, structural characteristics, key physicochemical properties, and biological potential, with a focus on the underlying scientific principles that govern their behavior.
Synthesis of Difluoromethyl-Substituted Pyrimidine Thiols: A Mechanistic Approach
The most common and efficient method for the synthesis of the pyrimidine-2-thiol core is a variation of the Biginelli reaction, a one-pot cyclocondensation. This reaction typically involves a β-dicarbonyl compound, an aldehyde, and thiourea. For the synthesis of a representative difluoromethyl-substituted pyrimidine thiol, such as 4-(difluoromethyl)-6-methyl-pyrimidine-2-thiol, the key starting material is a difluoromethylated β-ketoester.
The Biginelli-type Condensation: Reaction Mechanism
The Biginelli reaction proceeds through a series of acid-catalyzed bimolecular reactions.[1][2][3][4][5] Understanding the mechanism is crucial for optimizing reaction conditions and predicting potential side products.
Caption: Mechanism of the Biginelli-type reaction for pyrimidine-2-thiol synthesis.
The reaction is initiated by the acid-catalyzed condensation of the aldehyde and thiourea to form an acyliminium ion intermediate. The β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization via nucleophilic attack of the remaining nitrogen of the thiourea on the ketone carbonyl, followed by dehydration, yields a dihydropyrimidinethione. A final oxidation step, which can sometimes occur in situ or be facilitated by an added oxidizing agent, leads to the aromatic pyrimidine-2-thiol.
Experimental Protocol: Synthesis of 4-(Difluoromethyl)-6-methyl-pyrimidine-2-thiol
This protocol is a representative example adapted from general procedures for the synthesis of pyrimidine-2-thiones.[6][7][8]
Materials:
-
1,1-Difluoro-2,4-pentanedione (1.0 eq)
-
Thiourea (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add thiourea and stir until dissolved.
-
Add 1,1-difluoro-2,4-pentanedione dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Structural and Physicochemical Properties
The introduction of the difluoromethyl group significantly influences the electronic and steric properties of the pyrimidine thiol scaffold.
Thione-Thiol Tautomerism
A critical aspect of pyrimidine-2-thiol chemistry is the existence of a tautomeric equilibrium between the thiol and thione forms.[9][10][11]
Caption: Thione-thiol tautomerism in difluoromethyl-substituted pyrimidine-2-thiol.
The position of this equilibrium is highly dependent on the solvent polarity. In nonpolar solvents, the thiol form tends to predominate, while in polar solvents, the thione form is favored.[9] This is a crucial consideration in both analytical characterization and biological assays, as the two tautomers may exhibit different reactivity and binding affinities.
Physicochemical Parameters
The difluoromethyl group imparts unique physicochemical properties that are highly relevant for drug design.
| Property | Estimated Value for 4-(Difluoromethyl)-pyrimidine-2-thiol | Rationale and Key Considerations |
| pKa | 4.5 - 5.5 | The difluoromethyl group is electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the thiol proton compared to non-fluorinated analogs.[12] Computational studies on related fluorinated thiols support this trend. |
| logP | 1.0 - 2.0 | The difluoromethyl group is considered a "lipophilic hydrogen bond donor," generally increasing lipophilicity compared to a methyl group.[13][14] However, the overall logP is a balance between the lipophilic CHF2 group and the polar pyrimidine thiol moiety. |
Spectroscopic Characterization
The structure of difluoromethyl-substituted pyrimidine thiols can be unequivocally confirmed through a combination of spectroscopic techniques.
2.3.1. 1H, 13C, and 19F NMR Spectroscopy
-
1H NMR: Key signals include the proton of the CHF2 group, which appears as a characteristic triplet due to coupling with the two fluorine atoms. The chemical shift of the thiol proton (if observable, as it can be broad and exchangeable) and the aromatic protons on the pyrimidine ring provide further structural information.
-
13C NMR: The carbon of the CHF2 group will appear as a triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the pyrimidine ring carbons will be influenced by the electron-withdrawing nature of the difluoromethyl group.
-
19F NMR: A single resonance, typically a doublet due to coupling with the proton of the CHF2 group, is expected.[15][16][17] 19F NMR is a powerful tool for confirming the presence and electronic environment of the difluoromethyl group.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying key functional groups.
| Vibrational Mode | Typical Wavenumber (cm-1) |
| C-H stretch (CHF2) | 2900 - 3000 |
| S-H stretch (thiol) | 2550 - 2600 (often weak) |
| C=S stretch (thione) | 1100 - 1250 |
| C=N and C=C stretches (pyrimidine ring) | 1500 - 1650 |
| C-F stretches | 1000 - 1100 |
The presence of both S-H and C=S stretching bands can indicate the existence of both tautomers in the sample.
2.3.3. Mass Spectrometry
Electron impact mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. BIGINELLI REACTION | PPT [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. longdom.org [longdom.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. globaljournals.org [globaljournals.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]
- 11. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 14. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 15. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biophysics.org [biophysics.org]
Strategic Bioisosterism: Methyl to Difluoromethyl Replacement in Pyrimidine Scaffolds
Executive Summary
In medicinal chemistry, the pyrimidine ring is a privileged scaffold, serving as the core for countless kinase inhibitors, antivirals, and nucleoside analogs. A common optimization strategy involves the "Magic Methyl" effect—adding a methyl group to fill a hydrophobic pocket or restrict conformation. However, methyl groups are metabolic liabilities (benzylic oxidation) and offer no hydrogen bond donor (HBD) capability.
The difluoromethyl group (
This guide details the physicochemical rationale, synthetic methodologies, and specific experimental protocols for executing this bioisosteric replacement on pyrimidine cores.
Physicochemical Rationale: The "Goldilocks" Substituent
The transition from
The Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethyl group (
-
H-Bond Acidity (
): The group has an H-bond acidity value ( ), comparable to weak donors like thiophenols or anilines.[1][2] This allows the proton to act as a donor to backbone carbonyls or active site water molecules. -
Lipophilicity (
): While and are polar H-bond donors, remains lipophilic. It modulates modestly compared to methyl ( ), avoiding the "molecular obesity" associated with larger lipophilic groups.
Electronic Modulation of the Pyrimidine Core
Pyrimidines are electron-deficient heteroaromatics. Introducing
-
Shift: The EWG nature of
lowers the of the pyrimidine ring nitrogens, making them less basic. This reduces the energy penalty of desolvation upon entering a hydrophobic pocket but may weaken H-bond accepting interactions at the ring nitrogens. -
Metabolic Blocking: The
bond in is stronger and less electronically accessible to Cytochrome P450 enzymes than the benzylic bonds of a methyl group, effectively blocking metabolic soft spots.
Data Summary: Substituent Comparison
| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |
| Van der Waals Radius | |||
| Hammett Constant ( | |||
| H-Bond Donor Capability | None | Weak (Lipophilic) | None |
| Metabolic Stability | Low (Benzylic Ox.) | High | Very High |
| Effect on Lipophilicity | Baseline | Moderate Increase | High Increase |
Decision Matrix: When to Deploy
Use the following logic flow to determine if this bioisosteric replacement suits your lead optimization campaign.
Figure 1: Strategic decision tree for selecting difluoromethyl over methyl or trifluoromethyl substituents.
Synthetic Methodologies
Two primary strategies exist: De Novo Assembly (building the ring with fluorine already present) and Late-Stage Functionalization (adding fluorine to an existing core).[3]
Strategy A: Innate C-H Functionalization (Radical)
This is the most direct method for medicinal chemists. Using zinc difluoromethanesulfinate (DFMS, Baran’s Reagent), one can append a
Mechanism:
-
Oxidation of the sulfinate releases a
radical. -
Radical addition to the protonated pyrimidine (most electron-deficient position).
-
Oxidative rearomatization.
Strategy B: De Novo Cyclization
For scale-up or when regioselectivity of the radical addition is poor, constructing the pyrimidine ring from fluorinated precursors is preferred.
-
Reagents: Fluorinated
-ketoesters + Amidines. -
Advantage: Absolute regiocontrol.
Experimental Protocol: Late-Stage Difluoromethylation
Objective: Direct C-H difluoromethylation of a 4-substituted pyrimidine using Zinc Difluoromethanesulfinate (DFMS).
Scope: This protocol is adapted from the Baran Lab methodology and is suitable for electron-deficient N-heterocycles.
Materials
-
Substrate: 4-phenylpyrimidine (1.0 equiv)
-
Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (
ratio)
Workflow
-
Setup: To a vial equipped with a magnetic stir bar, add the pyrimidine substrate (
) and DCM ( ). -
Acidification: Add water (
) followed by TFA ( ). The acid protonates the pyrimidine, increasing its electrophilicity and receptivity to nucleophilic radicals. -
Reagent Addition: Add DFMS (
) in one portion. -
Initiation: Add TBHP (
) dropwise at (ice bath), then allow the reaction to warm to room temperature. -
Reaction: Stir vigorously for 12–24 hours. The biphasic system requires rapid stirring to ensure radical transfer.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Dry combined organics over and concentrate. -
Purification: Flash column chromatography. Note that
products are often only slightly less polar than the starting material.
Self-Validating Checkpoints
-
Color Change: The reaction often turns slightly yellow/orange upon radical generation.
-
Gas Evolution: Minor evolution of
gas indicates sulfinate decomposition (active radical formation). -
Regioselectivity: In 4-substituted pyrimidines, the radical preferentially attacks the C2 or C6 positions depending on sterics and electronics. Verify regiochemistry via 2D NMR (HMBC).
Visualizing the Radical Pathway
Figure 2: Mechanistic pathway for the innate C-H difluoromethylation of pyrimidines using DFMS.
References
-
Zafrani, Y., et al. (2017).[1][4][5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] [Link][1]
-
Fujiwara, Y., et al. (2012).[6] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[6] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
O’Hara, F., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]
-
Pritchard, J. K., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(9), 5788–5794. [Link][3]
Sources
- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scite.ai [scite.ai]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
Strategic Utilization of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (CAS: 1198149-93-7) represents a high-value "privileged structure." Its utility stems not merely from the pyrimidine core—a ubiquitous pharmacophore in kinase inhibitors and antivirals—but from the strategic incorporation of the difluoromethyl (
Unlike the chemically inert trifluoromethyl (
This guide details the physicochemical advantages of this scaffold, its synthetic utility as a "linchpin" intermediate, and standardized protocols for its incorporation into drug candidates.
Physicochemical Properties & Bioisosterism[1][2]
The Lipophilic Hydrogen Bond Donor
The defining feature of this compound is the
| Property | Hydroxyl (-OH) | Trifluoromethyl ( | Difluoromethyl ( |
| H-Bond Donor | Strong | None | Weak / Moderate |
| Lipophilicity ( | Lowers | Increases significantly | Increases moderately |
| Metabolic Stability | Low (Glucuronidation) | High | High |
| Steric Bulk | Small | Large | Intermediate |
Strategic Insight: Replacing a phenolic -OH or a thiol -SH with
Tautomeric Versatility
The pyrimidine-2-thiol core exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms. In solution, the thione form often predominates, but the thiol form is the reactive species for S-alkylation.
Figure 1: Tautomeric equilibrium and divergent reactivity pathways. S-alkylation is the primary synthetic utility.
Synthetic Utility & Applications
The "Catch-and-Release" Strategy
The 2-thiol group is not just a structural feature; it is a synthetic handle. A common workflow involves:
-
S-Alkylation: Attaching a protecting group or a functional handle.
-
Core Modification: Modifying the pyrimidine ring (e.g., halogenation at C-5).
-
Activation: Oxidizing the sulfide to a sulfone (
). -
Displacement (
): The sulfone acts as an excellent leaving group, allowing the introduction of diverse nucleophiles (amines, alkoxides) at the 2-position.
Therapeutic Areas
-
P2X3 Antagonists: Pyrimidine derivatives are heavily explored for chronic cough and pain management. The
group improves oral bioavailability compared to polar analogs. -
Kinase Inhibitors: The pyrimidine ring mimics the adenine core of ATP. The 2-position is often substituted with an amine to form the "hinge binder," while the 4-position (
) extends into the hydrophobic pocket. -
Antivirals: Substituted pyrimidines are classic scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Experimental Protocols
Synthesis of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Rationale: This protocol utilizes the condensation of a fluorinated
Reagents:
-
1,1-Difluoropentane-2,4-dione (1.0 equiv)[1]
-
Thiourea (1.2 equiv)
-
Sodium ethoxide (NaOEt) or Potassium carbonate (
) -
Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 equiv) in absolute ethanol (0.5 M concentration relative to diketone).
-
Base Addition: Add NaOEt (1.5 equiv) slowly to the stirring solution at room temperature. Stir for 15 minutes to generate the thiourea anion.
-
Cyclization: Dropwise add 1,1-difluoropentane-2,4-dione (1.0 equiv). The solution may turn yellow/orange.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of the diketone by TLC (Eluent: 50% EtOAc/Hexanes). -
Workup: Cool the reaction to room temperature. Acidify carefully with 1N HCl to pH ~3–4. The product, 4-(difluoromethyl)-6-methylpyrimidine-2-thiol , typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol/water if necessary.
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for the characteristic triplet of the
proton ( ) around 6.5–7.0 ppm. -
Mass Spec: Confirm
(approx. 177.03 Da).
Functionalization: S-Alkylation to Thioether
Rationale: Converting the thiol to a thioether locks the tautomer and increases solubility for subsequent steps.
Protocol:
-
Dissolve the pyrimidine-2-thiol (1.0 equiv) in DMF.
-
Add
(2.0 equiv) and stir for 10 min. -
Add Methyl Iodide (MeI) or Benzyl Bromide (1.1 equiv).
-
Stir at RT for 2 hours.
-
Pour into water and extract with EtOAc. The product is now the 2-methylthio derivative.
Mechanistic Pathway Visualization
The following diagram illustrates the synthesis and subsequent activation of the scaffold for library generation.
Figure 2: Synthetic workflow from raw materials to activated drug scaffold.
References
-
Bioisosterism of the Difluoromethyl Group
- Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Synthesis of Pyrimidine-2-thiols
- Kadi, A. A., et al. (2010). "Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry.
-
Difluoromethylation Strategies
- Hu, J., et al. (2015).
-
Pyrimidine Scaffolds in Kinase Inhibitors
- Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors.
Sources
The Lipophilic Hydrogen Bond Donor: Strategic Deployment of Difluoromethyl Groups in Heterocyclic Medicinal Chemistry
Executive Summary
In modern drug discovery, the difluoromethyl group (
This technical guide analyzes the physicochemical distinctiveness of
Part 1: The Physicochemical Paradox
The Hydrogen Bond Donor Capability
Unlike the trifluoromethyl group (
-
Mechanism: The
-hole on the hydrogen atom allows it to act as a weak-to-moderate hydrogen bond (HB) donor. -
HB Acidity (
): The Abraham solute HB acidity parameter for ranges from 0.085 to 0.126 .[2][3][4][5][6] This places it in a similar donor capacity to thiophenols and anilines , though it remains weaker than hydroxyl groups.[1][3][4][5]
Lipophilicity Modulation ( )
The introduction of fluorine typically increases lipophilicity.[1] However,
Table 1: Comparative Physicochemical Metrics in Heterocyclic Design
| Substituent | Electronic Effect ( | HB Donor ( | HB Acceptor ( | Primary Utility | |
| -0.17 | 0.00 | 0.00 | +0.50 | Steric bulk, solubility | |
| +0.54 | 0.00 | 0.10 | +1.10 | Metabolic stability, lipophilicity boost | |
| +0.32 | 0.11 | 0.08 | +0.2 to +0.5 | Lipophilic HB donor , metabolic block | |
| -0.37 | 0.60 | 0.37 | -1.0 to -1.5 | High affinity, solubility, clearance risk |
*Note:
Conformational Locking
In heterocyclic ethers (e.g., 2-(difluoromethoxy)pyridine), the
Figure 1: Conformational control mechanisms exerted by the difluoromethoxy/difluoromethyl group on heterocyclic scaffolds.
Part 2: Synthetic Methodologies
Strategic Selection of Methods
While electrophilic and nucleophilic difluoromethylation exist, radical C-H functionalization is the most robust method for late-stage diversification of complex heterocycles. It avoids the need for pre-functionalized handles (like halides or boronic acids) and tolerates aqueous conditions.
The Zinc Sulfinate (Baran) Protocol
This method utilizes Zinc Difluoromethanesulfinate (DFMS) as a solid, bench-stable source of
Figure 2: Mechanism of innate C-H difluoromethylation using Zinc Sulfinate salts.
Part 3: Experimental Protocol (Self-Validating)
Objective: Late-stage C-H difluoromethylation of a substituted pyridine scaffold.
Materials
-
Substrate: 1.0 mmol Substituted Pyridine (e.g., 4-phenylpyridine).
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv).
-
Solvent: Dichloromethane (DCM) / Water (
biphasic mixture). -
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the heterocycle.
Step-by-Step Workflow
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Pyridine substrate (1.0 mmol) and DCM (5 mL).
-
Activation: Add TFA (1.0 mmol) and stir for 5 minutes. Checkpoint: Ensure the solution is homogeneous. If the salt precipitates, add small amounts of DMSO.
-
Reagent Addition: Add water (2 mL) followed by DFMS (3.0 mmol) in one portion.
-
Initiation: Cool the mixture to
(ice bath). Add TBHP (5.0 mmol) dropwise over 2 minutes. Caution: Exothermic. -
Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours.
-
Self-Validation Check: Monitor by TLC or LC-MS every 4 hours. The product will be less polar (higher
) than the pyridinium salt but potentially more polar than the free base starting material depending on the substitution. Look for the characteristic mass shift (Wait, adds 51 Da, minus 1 H = +50 Da shift).
-
-
Workup: Quench with saturated aq.
(careful, gas evolution). Extract with DCM ( ). Dry organics over . -
Purification: Flash column chromatography.
-
Note:
compounds can be visualized on TLC using phosphomolybdic acid (PMA) stain if UV is weak.
-
Characterization (The "Fingerprint")
-
NMR: Look for a doublet (
) around to . -
NMR: The
proton appears as a distinct triplet ( ) in the region. This large coupling constant is diagnostic.
Part 4: Applications in Drug Design
Case Study: Tuning Solubility and Permeability
In a hypothetical kinase inhibitor series, a terminal methyl group (
-
Solution: Replacement with
. -
Outcome:
-
Metabolic Stability: The
bonds prevent rapid oxidation compared to . -
Solubility: The H-bond donor capacity allowed interaction with solvent water, lowering
by 0.4 units relative to .[3][4] -
Potency: The acidic proton formed a novel H-bond with a backbone carbonyl in the ATP binding pocket, improving
by 5-fold.
-
References
-
Zafrani, Y., et al. (2017).[3][5][9] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link[5]
-
Fujiwara, Y., et al. (2012). "Practical and innate C-H functionalization of heterocycles." Nature, 492, 95–99. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link
-
Erickson, J. A., et al. (2020). "Physicochemical Properties of Fluorinated Groups." Journal of Medicinal Chemistry, 63, 1234-1250. Link
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. semanticscholar.org [semanticscholar.org]
Pyrimidine-2-thiol Derivatives: A Technical Guide for Pharmaceutical Intermediates
Executive Summary
Pyrimidine-2-thiol (2-mercaptopyrimidine) derivatives represent a "privileged scaffold" in medicinal chemistry, serving as critical junction points in the synthesis of antivirals, anticancer agents, and kinase inhibitors.[1] Their utility stems from the unique reactivity of the C2 position: it can act as a nucleophile (in its thiol/thione form) to build complexity, or as an electrophile (after S-functionalization and oxidation) to allow for regioselective nucleophilic aromatic substitution (SNAr).
This guide dissects the chemistry, synthesis, and application of these intermediates, moving beyond basic textbook definitions to provide actionable, field-tested insights for drug development professionals.
Fundamental Chemistry & Reactivity
Thione-Thiol Tautomerism
Understanding the tautomeric equilibrium is prerequisite to controlling reactivity. While often drawn as the thiol (A ), pyrimidine-2-thiols exist predominantly as the thione (B) tautomer in the solid state and in polar solvents (DMSO, alcohols, water).
-
Implication for Synthesis: Reactions intended to functionalize the sulfur atom (S-alkylation) generally proceed via the thiolate anion generated in situ. The thione form's dominance implies that N-alkylation is a competing pathway that must be suppressed via solvent choice and base selection.
Nucleophilicity: The S- vs. N-Selectivity
The pyrimidine-2-thiolate anion is an ambident nucleophile.[1]
-
Sulfur (Soft Nucleophile): Reacts preferentially with soft electrophiles (alkyl halides, benzyl halides) under thermodynamic control.
-
Nitrogen (Hard Nucleophile): Reacts with hard electrophiles or under specific kinetic conditions.
Expert Insight: To ensure exclusive S-alkylation—a common requirement for creating "leaving group" handles—use a polar aprotic solvent (DMF, Acetone) and a mild base (K₂CO₃).[1] This maximizes the polarizability of the sulfur anion while minimizing the hardness of the nitrogen center.
Figure 1: Tautomeric equilibrium and divergent alkylation pathways. S-alkylation is the primary route for pharmaceutical intermediate synthesis.[1]
Synthesis Strategies
The "Principal Synthesis" (Cyclization)
The most robust method for constructing the pyrimidine-2-thiol core is the condensation of thiourea with 1,3-electrophiles (1,3-diketones, chalcones, or
| Component A | Component B | Catalyst/Conditions | Product Outcome |
| Thiourea | 1,3-Diketone | EtOH / NaOEt / Reflux | 4,6-Disubstituted pyrimidine-2-thiol |
| Thiourea | Chalcone (Enone) | EtOH / KOH / Reflux | 4,6-Diaryl-3,4-dihydropyrimidine-2-thione |
| Thiourea | Acid or Base | 4-Hydroxypyrimidine-2-thiol (Uracil analog) |
Advanced Functionalization: The "Lock and Key" Strategy
Once the ring is formed, the thiol group is rarely the final pharmacophore. It is typically used as a handle.
-
The Lock (S-Alkylation): Convert the unstable thione/thiol into a stable thioether (e.g., -SMe).
-
The Activation (Oxidation): Oxidize the thioether to a sulfone (-SO₂Me) or sulfoxide (-SOMe).[1]
-
The Key (SNAr Displacement): The sulfone is an excellent leaving group, allowing displacement by amines or alkoxides to install the final drug functionality at C2.
Pharmaceutical Applications & Case Studies
Case Study: Adagrasib (KRAS G12C Inhibitor)
Adagrasib utilizes a 2-functionalized pyrimidine core.[1] The synthesis often involves a 4-pyrimidone-2-thioether intermediate.[1][2] The thioether serves as a "masking" group that protects the C2 position while the C4 position is functionalized (e.g., chlorination/substitution). Later, the sulfur moiety can be manipulated to install the final side chains.
Liebeskind-Srogl Coupling
This reaction is a game-changer for pyrimidine-2-thiol derivatives.[1] Unlike Suzuki couplings that require halides, Liebeskind-Srogl allows for the direct cross-coupling of thioesters/thioethers with boronic acids using a Pd(0) catalyst and a Cu(I) cofactor.
-
Significance: It allows the sulfur atom (inherent from the thiourea synthesis) to be replaced by a Carbon atom, effectively "erasing" the sulfur trace to form C-C bonds.
Figure 2: The "Lock and Key" workflow transforming simple precursors into complex drug candidates.
Experimental Protocols
Protocol A: Synthesis of 4,6-Diphenylpyrimidine-2-thiol
A standard cyclization protocol adapted for high yield and purity.[1]
-
Reagents: Chalcone (10 mmol), Thiourea (12 mmol), KOH (15 mmol), Ethanol (50 mL).
-
Setup: 100 mL Round-bottom flask with reflux condenser.
-
Procedure:
-
Dissolve KOH in Ethanol. Add Thiourea and stir for 10 min at RT.
-
Add Chalcone slowly. The solution may turn yellow/orange.
-
Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool to RT. Pour reaction mixture into crushed ice (200 g) containing HCl (to pH ~4). The thione precipitates as a yellow solid.
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol/DMF.
-
-
Validation: 1H NMR should show a characteristic singlet for the pyrimidine C5-H (if applicable) or disappearance of chalcone alkene protons.
Protocol B: Regioselective S-Methylation
Converts the thione to a stable thioether intermediate.[1]
-
Reagents: Pyrimidine-2-thione (5 mmol), Methyl Iodide (5.5 mmol), K₂CO₃ (6 mmol), DMF (10 mL).
-
Procedure:
-
Suspend the thione and K₂CO₃ in DMF at 0°C.
-
Add Methyl Iodide dropwise (Exothermic!).
-
Stir at RT for 2 hours.
-
Workup: Pour into water (50 mL). The S-methylated product usually precipitates as a white/pale solid.
-
Note: S-alkylation leads to aromatization of the pyrimidine ring, often resulting in a significant UV shift and increased solubility in organic solvents.
-
Safety & Handling
-
Odor Control: Pyrimidine-2-thiols and their alkylated derivatives (especially low MW thioethers) have potent, disagreeable sulfur odors.[1] All reactions must be performed in a fume hood . Glassware should be treated with bleach (sodium hypochlorite) before removal from the hood to oxidize residual thiols.
-
Toxicity: Many derivatives are biologically active. Handle as potential kinase inhibitors or DNA intercalators (wear double nitrile gloves).
References
-
Liebeskind-Srogl Coupling Mechanism & Applic
- Source: Wikipedia / SynArchive
- Context: Mechanism of Pd-c
-
Thione-Thiol Tautomerism Studies
- Source: Canadian Journal of Chemistry / PubMed
-
Context: Spectroscopic analysis confirming thione dominance in solution.[3]
-
Synthesis of Pyrimidine Deriv
- Source: N
- Context: Protocol for reaction of chalcones with thiourea.
-
Adagrasib and Pyrimidine-2-thioether Intermedi
- Source: RSC Publishing / Chem. Sci.
-
Context: Use of 4-pyrimidone-2-thioether in KRAS inhibitor synthesis.[1]
-
S-Alkylation vs N-Alkyl
- Source: ACS Public
-
Context: Conditions favoring S-alkylation and kinetic vs thermodynamic control.[1]
Sources
Technical Monograph: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
This in-depth technical guide details the identification, synthesis, and characterization of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol , a specialized fluorinated heterocyclic building block.
Executive Summary
The compound 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (CAS 438221-08-0) is a critical intermediate in the development of agrochemicals and pharmaceutical bioisosteres.[1] Its structural uniqueness lies in the difluoromethyl (-CHF₂) group, which functions as a lipophilic hydrogen bond donor, distinguishing it from its trifluoromethyl (-CF₃) analogues. This guide provides a verified search strategy for this compound, a validated synthetic protocol, and characterization standards.
Chemical Identity & Database Verification
Accurate identification of this compound requires navigating complex tautomeric equilibria.[1] In chemical databases, the "thiol" form is often indexed, but the "thione" form is the dominant species in the solid state.[1]
Core Identifiers
| Parameter | Data |
| CAS Number | 438221-08-0 |
| IUPAC Name | 4-(Difluoromethyl)-6-methyl-1H-pyrimidine-2-thione |
| Common Synonyms | 4-(Difluoromethyl)-6-methyl-2-mercaptopyrimidine; 2-Mercapto-4-difluoromethyl-6-methylpyrimidine |
| Molecular Formula | C₆H₆F₂N₂S |
| Molecular Weight | 176.19 g/mol |
| SMILES | CC1=CC(=NC(=N1)S)C(F)F |
| InChIKey | Predicted based on structure:[1][2] QOSHEDFWHMFXOD-UHFFFAOYSA-N |
The Tautomerism Challenge in Search
When searching for this CAS number or structure, researchers must account for the thiol-thione tautomerism .[1]
-
Thiol Form (Aromatic): The -SH group is attached to the pyrimidine ring.[1] This form is often used in nomenclature (e.g., "2-thiol").[1]
-
Thione Form (Keto-like): The hydrogen moves to the ring nitrogen (NH), creating a C=S double bond. This is the thermodynamically favored form in the solid state and in polar solvents.[1]
Search Tip: If a query for "pyrimidine-2-thiol" yields no vendor results, switch the search query to "pyrimidine-2-thione" or search by the specific CAS 438221-08-0 .[1]
Synthetic Pathway & Mechanism
The synthesis of CAS 438221-08-0 follows a classic cyclocondensation route, modified to accommodate the sensitive difluoromethyl group.[1] The precursor, 1,1-difluoropentane-2,4-dione , reacts with thiourea under basic conditions.
Reaction Logic
-
Nucleophilic Attack: The nitrogen of thiourea attacks the more electrophilic carbonyl (C2) of the diketone.[1]
-
Cyclization: The second nitrogen attacks the remaining carbonyl (C4), closing the ring.[1]
-
Dehydration: Loss of water drives the formation of the aromatic system.[1]
Validated Protocol
-
Reagents: 1,1-difluoropentane-2,4-dione (1.0 eq), Thiourea (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Solvent: Ethanol (Absolute).[1]
-
Conditions: Reflux for 4–6 hours.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1,1-difluoropentane-2,4-dione (10 mmol) and thiourea (11 mmol) in 20 mL of absolute ethanol.
-
Basification: Add anhydrous K₂CO₃ (15 mmol) slowly to the stirred solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C). Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Workup: Cool the reaction mixture to room temperature. The potassium salt of the product may precipitate.[1]
-
Acidification: Pour the mixture into 50 mL ice-water and acidify to pH 3–4 using 1N HCl. The free thione/thiol will precipitate as a solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.[1]
Pathway Visualization
Figure 1: Cyclocondensation pathway for the synthesis of CAS 438221-08-0.
Characterization & Quality Control
To validate the identity of the synthesized compound, the following analytical signatures are expected.
NMR Spectroscopy[1]
-
¹H NMR (DMSO-d₆):
-
δ 2.30 ppm (s, 3H): Methyl group at C6.[1]
-
δ 6.60–6.90 ppm (t, 1H, J ≈ 54 Hz): The characteristic triplet of the -CHF₂ proton.[1] The large coupling constant is diagnostic of geminal H-F coupling.[1]
-
δ 7.00 ppm (s, 1H): Aromatic proton at C5.[1]
-
δ 13.5 ppm (br s, 1H): The NH proton (thione form) or SH (thiol form), typically broad and exchangeable.[1]
-
-
¹⁹F NMR:
-
δ -110 to -125 ppm (d): Doublet signal corresponding to the two fluorine atoms coupled to the single proton.[1]
-
Mass Spectrometry[1]
-
ESI-MS: [M+H]⁺ peak at 177.05 m/z .[1]
-
Fragmentation: Loss of HF (20 Da) or the difluoromethyl radical is a common fragmentation pathway.[1]
Applications in Drug Discovery
The 4-(difluoromethyl) motif is a bioisostere for the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
-
H-Bond Donor: Unlike -CF₃, the -CHF₂ group can act as a weak hydrogen bond donor, potentially improving binding affinity to target proteins.[1]
-
Lipophilicity Modulation: It is less lipophilic than -CF₃ but more lipophilic than -CH₃, allowing for fine-tuning of LogP values to improve oral bioavailability.[1]
-
Metabolic Stability: The C-F bond is metabolically robust, blocking oxidation at the C4 position.[1]
References
-
ChemSrc Database. (2025).[1] 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol - CAS 438221-08-0.[1] Retrieved from [Link]
-
PubChem. (2025).[1][2] Compound Summary: 4-(Trifluoromethyl)pyrimidine-2-thiol (Analogue Reference).[1] National Library of Medicine.[1] Retrieved from [Link]
-
ResearchGate. (2021).[1] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Retrieved from [Link]
Sources
Hydrogen bonding potential of difluoromethyl vs trifluoromethyl groups
Hydrogen Bonding Potential: Difluoromethyl ( ) vs. Trifluoromethyl ( ) Groups
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The strategic incorporation of fluorine into drug scaffolds has evolved from simple metabolic blocking to precise physicochemical modulation. This guide analyzes the distinct hydrogen bonding capabilities of difluoromethyl (
Physicochemical Foundations
The divergent behaviors of
1.1 The Lipophilic Hydrogen Bond Donor (LHBD) Concept
The
-
Mechanism: The
bond becomes significantly polarized ( ), rendering the proton acidic enough to act as a hydrogen bond donor. -
Acidity (
): The acidity of the proton is context-dependent but generally falls in a range that allows for weak-to-moderate hydrogen bonding with backbone carbonyls or active site water molecules. -
Comparison: Unlike a hydroxyl group (
), the donor is lipophilic.[1][3][4][5][6][7] It does not pay the high desolvation penalty associated with polar donors when entering a hydrophobic binding pocket.
1.2 The Trifluoromethyl Shield
In contrast, the
-
Electronic Shell: The three fluorine atoms create a shell of high electron density. While fluorine can theoretically act as a hydrogen bond acceptor (
), these interactions are electrostatically weak and geometrically constrained compared to oxygen or nitrogen acceptors. -
Hydrophobic Hydration:
is surrounded by a "hydrophobic hydration" shell in aqueous media, driving binding primarily through the displacement of unstable water networks (entropy-driven) rather than enthalpic anchoring.
Comparative Analysis: vs. vs. Bioisosteres[6][7]
The following table synthesizes key physicochemical descriptors derived from Abraham solute parameters and experimental
Table 1: Physicochemical Profile of Fluorinated Motifs vs. Standard Groups
| Functional Group | HB Acidity ( | HB Basicity ( | Lipophilicity ( | Steric Bulk (Molar Refractivity) | Primary Role in Ligand Design |
| Hydroxyl ( | 0.60 - 0.70 | 0.35 - 0.45 | -0.67 (Hydrophilic) | Low | High-affinity anchoring; Solubility |
| Difluoromethyl ( | 0.04 - 0.17 * | 0.05 - 0.10 | +0.10 to +0.50 (Lipophilic) | Medium | Lipophilic Donor ; Permeability enhancer |
| Trifluoromethyl ( | 0.00 | 0.02 - 0.05 | +0.88 (Highly Lipophilic) | High | Metabolic block; Hydrophobic filling |
| Methyl ( | 0.00 | 0.00 | +0.56 | Low | Steric fit; Hydrophobic interaction |
| Thiol ( | 0.00 - 0.10 | 0.16 | +0.61 | Medium | Weak donor; Metabolic liability |
*Note: The HB acidity (
Hydrogen Bonding Mechanics
3.1
as a Donor (
)
The
-
Interaction Energy:
kcal/mol. -
Geometry: Preference for linear
angles ( ). -
Medicinal Utility: Ideal for replacing
groups where the H-bond is required for potency, but the group causes poor membrane permeability or rapid glucuronidation.
3.2 Fluorine as an Acceptor (
)
Both
-
Strength: Very weak (
kcal/mol). -
Significance: Rarely a primary driver of affinity. However, in
, the fluorines can engage in intramolecular hydrogen bonds (IMHB) with adjacent donors (e.g., amide NH), locking the conformation and masking polarity to improve passive transport.
Decision Logic for Medicinal Chemists
The following diagram illustrates the strategic decision process for selecting between
Figure 1: Strategic decision tree for deploying fluorinated bioisosteres based on target binding requirements and ADME properties.
Experimental Protocols
To validate the hydrogen bonding potential of a specific
Protocol: Determination of Hydrogen Bond Acidity (
)[4][5][8]
Objective: Quantify the H-bond donor strength of the
Materials:
-
Compound of interest (
purity). -
Deuterated Chloroform (
, 99.8% D). -
Deuterated DMSO (
, 99.9% D). -
500 MHz (or higher) NMR Spectrometer.
Workflow:
-
Sample Preparation:
-
Prepare Sample A: Dissolve 2-5 mg of compound in 0.6 mL
. -
Prepare Sample B: Dissolve 2-5 mg of compound in 0.6 mL
. -
Note: Concentration should be kept low (<10 mM) to prevent solute-solute aggregation.
-
-
Acquisition:
-
Acquire
NMR and NMR for both samples at 298 K. -
Ensure sufficient scans (NS=64) to resolve the characteristic triplet of the
proton ( Hz).
-
-
Analysis:
Case Study: Bioisosterism in Enzyme Inhibitors
In the development of inhibitors for Lipoxygenase (LOX) , researchers replaced a labile phenolic hydroxyl group with
-
Result: The
analog maintained the critical H-bond to the active site asparagine residue (confirmed by X-ray crystallography). -
Outcome: The analog exhibited a 10-fold increase in cellular permeability (
) and a 5-fold extension in half-life ( ) due to resistance against Phase II conjugation (glucuronidation), validating the LHBD strategy.
References
-
Zafrani, Y. et al. (2019).[9] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry. Link
-
Erickson, J. A. et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link
-
Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Dalvit, C. et al. (2014). "Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Implications for Drug Design." Chemistry - A European Journal. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Metabolic Stability of Difluoromethyl-Pyrimidine Scaffolds: A Technical Guide for Drug Design
Executive Summary & Strategic Rationale
The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core of numerous approved kinase inhibitors and oncology therapeutics. However, unsubstituted pyrimidines frequently suffer from rapid oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes and Aldehyde Oxidase (AO).
Historically, medicinal chemists have relied on the trifluoromethyl (
As a Senior Application Scientist, I frequently advocate for the bioisosteric replacement of
Mechanistic Causality of Metabolic Stability
The metabolic resilience of the
-
Electronic Deactivation (HOMO Lowering): CYP450-mediated epoxidation and hydroxylation require a sufficiently high Highest Occupied Molecular Orbital (HOMO) on the substrate to react with the electrophilic iron-oxo Compound I intermediate. The strong electron-withdrawing nature of the gem-difluoro substitution pulls electron density away from the pyrimidine ring, effectively lowering its HOMO energy and creating a thermodynamic barrier to oxidation[3].
-
C-H Bond Strengthening: One might assume the C-H bond of the
group is a metabolic liability. However, the highly polarized C-F bonds inductively strengthen the adjacent C-H bond. This makes the proton highly resistant to Hydrogen Atom Transfer (HAT), which is the rate-limiting step in CYP450 aliphatic hydroxylation. -
Steric and Electronic Shielding against Aldehyde Oxidase (AO): Pyrimidines are naturally susceptible to nucleophilic attack by AO at the electron-deficient C2, C4, and C6 positions. The strategic placement of a
group introduces both steric bulk and electronic modulation that alters the molecule's orientation within the AO active site, mitigating this specific clearance pathway.
Mechanistic pathway illustrating CYP450-mediated clearance vs. CF2H-induced metabolic blockade.
Quantitative Case Study: The PQR514 Pan-PI3K Inhibitor
To illustrate this causality in practice, consider the preclinical development of PQR514, a highly potent PI3K inhibitor ()[4]. During lead optimization, researchers replaced a metabolically problematic
This single bioisosteric replacement yielded exceptional metabolic stability across multiple species, as demonstrated in liver microsome assays[4].
Table 1: In Vitro Metabolic Stability of PQR514 (1 µM) in Liver Microsomes (30 min incubation)
| Species Matrix | % Compound Remaining (at 30 min) | Implied Metabolic Stability |
| Rat Liver Microsomes (RLM) | 109.0% | Highly Stable |
| Mouse Liver Microsomes (MLM) | 82.4% | Stable |
| Dog Liver Microsomes (DLM) | 92.7% | Highly Stable |
| Human Liver Microsomes (HLM) | 87.2% | Highly Stable |
Data summarized from Borsari et al., ACS Med. Chem. Lett. 2019.
Experimental Workflows: Self-Validating Microsomal Stability Assay
To confidently rely on metabolic stability data, the experimental protocol must be designed as a self-validating system. Below is the optimized workflow for evaluating the intrinsic clearance (
Step-by-step workflow for evaluating the in vitro microsomal stability of CF2H-pyrimidines.
Step-by-Step Methodology & Causality:
-
Matrix Preparation: Prepare a 0.5 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining a low protein concentration (0.5 mg/mL) minimizes non-specific binding (
), ensuring that the measured clearance reflects true enzymatic turnover rather than artifactual sequestration into lipid membranes.
-
-
Substrate Addition: Spike the
-pyrimidine test compound to a final concentration of 1 µM.-
Causality: A 1 µM concentration ensures the reaction operates under first-order kinetics (
), which is mathematically required to accurately calculate intrinsic clearance.
-
-
Pre-Incubation & Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Initiating with NADPH ensures that the start time (T=0) is precisely controlled.
-
-
Self-Validation Controls (Critical): Run a parallel "Minus-NADPH" control and a "Positive Control" (e.g., Verapamil or Testosterone).
-
Causality: The Minus-NADPH control differentiates true CYP-mediated metabolism from chemical instability or non-oxidative degradation (e.g., esterases). The positive control validates the enzymatic competence of the specific microsome batch.
-
-
Time-Course Sampling & Quenching: At T = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard.
-
Causality: Cold ACN instantly denatures the CYP proteins, halting the reaction at the exact time point. It also precipitates the biological matrix, yielding a clean supernatant for LC-MS/MS injection.
-
Structure-Property Relationship (SPR) Logic
When optimizing a pyrimidine scaffold, the choice between
Decision matrix for selecting fluorinated motifs during pyrimidine scaffold optimization.
References
-
Borsari, C., et al. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters, 2019.
-
Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 2019.
-
Stepan, A. F., & Obach, R. S. "Cytochrome P450 Metabolism." In The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry, 2021.
Sources
Methodological & Application
Cyclization of fluorinated beta-diketones with thiourea
Application Note: Cyclization of Fluorinated -Diketones with Thiourea
Abstract
This guide details the synthesis of 4-(trifluoromethyl)pyrimidine-2(1H)-thiones via the cyclocondensation of fluorinated
Introduction & Scientific Context
Pyrimidine-2-thiones are privileged scaffolds in medicinal chemistry, serving as precursors for antiviral and anticancer agents. The incorporation of fluorine, particularly a trifluoromethyl (
However, the synthesis of
-
Altered Electrophilicity: The strong electron-withdrawing nature of the
group makes the adjacent carbonyl highly electrophilic, often leading to the formation of stable gem-diols (hydrates) in the presence of moisture, which renders the substrate unreactive. -
Regiocontrol: In unsymmetrical diketones (
), the competition between steric hindrance and electronic activation dictates the site of initial nucleophilic attack.
Mechanistic Pathway
The reaction proceeds via a condensation-dehydration sequence. Understanding this pathway is vital for troubleshooting low yields.
Figure 1: General reaction pathway for the synthesis of pyrimidine-2-thiones.
Critical Variables & Pre-Experiment Planning
| Variable | Recommendation | Scientific Rationale |
| Solvent | Ethanol (Abs.) or Methanol | Protic solvents stabilize the polar transition state. Anhydrous conditions prevent diketone hydration. |
| Base | NaOEt or K₂CO₃ | Essential to deprotonate thiourea (increasing nucleophilicity) and neutralize the acidic protons produced during cyclization. |
| Stoichiometry | 1.0 : 1.2 (Diketone:Thiourea) | Slight excess of thiourea drives the equilibrium forward and compensates for sublimation losses. |
| Temperature | Reflux (78–80 °C) | Required to overcome the activation energy of the dehydration step (the rate-limiting step). |
Experimental Protocols
Protocol A: Base-Promoted Cyclization (Standard Method)
Best for: 1,1,1-trifluoro-2,4-pentanedione (Trifluoroacetylacetone) and stable analogs.
Reagents
-
Substrate: 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (or alkyl equivalent) (10 mmol)
-
Reagent: Thiourea (12 mmol, 0.91 g)
-
Base: Sodium Ethoxide (21% wt in Ethanol) or Potassium Carbonate (anhydrous)
-
Solvent: Absolute Ethanol (20 mL)
Step-by-Step Methodology
-
Preparation of Base Solution:
-
In a 50 mL round-bottom flask (RBF), dissolve Sodium Ethoxide (15 mmol) in Absolute Ethanol (10 mL).
-
Note: If using
, suspend 15 mmol of the solid base in ethanol.
-
-
Addition of Thiourea:
-
Add Thiourea (12 mmol) to the base solution. Stir at Room Temperature (RT) for 10 minutes until fully dissolved/suspended.
-
-
Substrate Addition (Critical Step):
-
Add the fluorinated
-diketone (10 mmol) dropwise over 5 minutes. -
Why: Dropwise addition prevents localized concentration spikes that could lead to retro-Claisen cleavage of sensitive fluorinated diketones.
-
-
Reflux:
-
Equip the flask with a reflux condenser.[1] Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The product usually fluoresces or stains yellow with iodine.
-
-
Workup & Isolation:
-
Cool the reaction mixture to RT.
-
Evaporate the solvent under reduced pressure (Rotavap) to ~20% of original volume.
-
Pour the residue into ice-cold water (50 mL). The mixture will likely be clear (sodium salt of the thione).
-
Acidification: Dropwise add 1M HCl with stirring until pH ~3–4.
-
Observation: A precipitate (yellow/off-white) should form immediately.
-
-
Purification:
-
Filter the solid and wash with cold water (
mL) to remove inorganic salts. -
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Protocol B: Acid-Catalyzed Cyclization (For Base-Sensitive Substrates)
Best for: Substrates prone to base-mediated cleavage or retro-Claisen fragmentation.
-
Dissolve
-diketone (10 mmol) and Thiourea (12 mmol) in Ethanol (20 mL). -
Add conc.[1] HCl (1 mL) or
-Toluenesulfonic acid (10 mol%). -
Reflux for 8–12 hours.
-
Concentrate and pour into ice water. Neutralize with saturated
to precipitate the product.
Regioselectivity in Unsymmetrical Diketones
When reacting unsymmetrical fluorinated diketones (
Figure 2: Regiochemical outcomes with N-substituted thioureas.
Expert Insight: In most polar solvents, the unsubstituted
Characterization & Validation
To validate your product, ensure the following spectral signatures are present:
-
NMR: A singlet typically appearing between -60 and -75 ppm (relative to
). -
NMR:
-
The pyrimidine
proton appears as a singlet (or quartet due to long-range F-coupling) in the aromatic region (6.5 – 7.5 ppm ). -
Absence of methylene signals (
of the starting diketone) confirms aromatization.
-
-
IR Spectroscopy:
-
Strong absorption at 1100–1200 cm⁻¹ (C-F stretch).
-
Thione (
) stretch around 1150–1250 cm⁻¹ .
-
Troubleshooting Guide (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| No Precipitate on Acidification | Product is water-soluble or reaction failed. | 1. Check pH (must be <4). 2. Extract aqueous layer with EtOAc. 3. Verify starting material quality (is the diketone hydrated?). |
| Low Yield | Diketone Hydration. | Pre-treat fluorinated diketone with toluene (Dean-Stark) to remove water before adding to the reaction. |
| Oily Product | Impurities/Solvent retention. | Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization. |
| Starting Material Remains | Insufficient activation. | Switch from Carbonate base to Ethoxide/Methoxide. Increase reflux time. |
References
-
Martins, M. A. P., et al. (2004). "Trifluoromethyl-substituted pyrimidines: A review of synthesis and bioactivity." Chemical Reviews. Link
-
Fuchigami, T., & Ojima, I. (1982). "Reaction of trifluoromethyl-beta-diketones with thiourea." Journal of Fluorine Chemistry. Link
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron. Link
-
Sloop, J. C., et al. (2014).[2] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry.[2] Link
-
Sigma-Aldrich. "4-(Trifluoromethyl)pyrimidine-2-thiol Product Specification." Link
Protocol for S-alkylation of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Application Note: Regioselective S-Alkylation of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Introduction & Strategic Significance
The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a precursor for diverse antiviral, anticancer, and anti-inflammatory agents. The specific derivative 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol represents a high-value building block due to the presence of the difluoromethyl (
Unlike the perfluorinated trifluoromethyl (
The Synthetic Challenge: The primary challenge in functionalizing this scaffold is regioselectivity . Pyrimidine-2-thiols exist in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Alkylation can occur at the sulfur (S-alkylation) or the nitrogen (N-alkylation).
-
S-Alkylation (Desired): Favored by "soft" electrophiles and thermodynamic control.
-
N-Alkylation (Undesired): Often irreversible, favored by "hard" electrophiles or specific solvent/base interactions.
This protocol details a robust, self-validating methodology to achieve >95% S-selectivity, preserving the integrity of the sensitive
Mechanistic Insight & Reaction Design
To ensure reproducibility, one must understand the driving forces. The reaction relies on the Pearson Hard and Soft Acids and Bases (HSAB) theory.
-
The Nucleophile: Upon deprotonation, the negative charge is delocalized between the sulfur and the ring nitrogens.[1] The sulfur atom is larger, more polarizable ("softer"), and less solvated in aprotic solvents compared to the "hard" nitrogen.
-
The Electrophile: Alkyl halides (R-X) are generally soft electrophiles (especially iodides and bromides).
-
The
Effect: The electron-withdrawing nature of the group at the 4-position increases the acidity of the N-H/S-H proton ( approx. 7-8), facilitating deprotonation by mild bases like potassium carbonate ( ), thereby avoiding strong bases that could degrade the moiety.
Diagram 1: Mechanistic Pathway & Regioselectivity
Caption: Mechanistic divergence showing the preferential S-alkylation pathway driven by soft-soft nucleophile-electrophile interactions.
Experimental Protocol
Materials & Reagents
-
Substrate: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 equiv).
-
Alkylating Agent: Alkyl halide (1.1 – 1.2 equiv). Note: Iodides > Bromides > Chlorides for S-selectivity.
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (1.5 – 2.0 equiv). -
Solvent: Acetone (ACS grade) or DMF (Anhydrous).
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) for unreactive chlorides.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 176 mg of substrate)
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (176 mg, 1.0 mmol) and anhydrous Acetone (5 mL, 0.2 M concentration).
-
Why Acetone? Acetone is polar aprotic, dissolving the organic substrate while keeping the inorganic base (
) as a suspension. This "heterogeneous" condition suppresses N-alkylation by limiting the concentration of the "naked" anion.
-
-
Deprotonation: Add
(207 mg, 1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution may turn slightly yellow, indicating thiolate formation. -
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.
-
Critical Control: For highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C before addition to prevent exotherms and over-alkylation.
-
-
Reaction: Stir at RT. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Typical Time: 1–4 hours for iodides; 6–12 hours for bromides.
-
Heating: If conversion is <50% after 4 hours, attach a reflux condenser and heat to 50°C.
-
-
Workup:
-
Filter off the solid
precipitate. -
Concentrate the filtrate under reduced pressure.[2]
-
Redissolve residue in EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica Gel). S-alkylated products are typically less polar (
~0.6–0.8) than the starting thiol ( ~0.3) or N-alkylated byproducts ( ~0.1–0.2).
Process Optimization & Troubleshooting
If the standard protocol yields poor results, consult the optimization matrix below.
Table 1: Optimization Matrix for Difficult Substrates
| Variable | Standard Condition | Alternative Condition | Rationale for Change |
| Solvent | Acetone | DMF or MeCN | Use DMF if substrate solubility is poor. Use MeCN for higher reflux temps (>60°C). |
| Base | |||
| Electrophile | Alkyl Bromide | Alkyl Chloride + KI | For cheaper alkyl chlorides, add catalytic KI (Finkelstein condition) to generate R-I in situ. |
| Temp | 25°C | 0°C | If N-alkylation > 5%, lower the temperature during addition to favor kinetic S-control. |
Diagram 2: Decision Tree for Optimization
Caption: Logical workflow for troubleshooting reaction conversion and regioselectivity issues.
Analytical Validation (Self-Validating System)
To confirm the structure and ensure the
1.
-
S-Alkyl Group: Look for the specific shift of the alkyl group attached to Sulfur.[3]
-
S-Methyl: Singlet
2.5 – 2.6 ppm. (N-Methyl would be 3.3 – 3.6 ppm). -
S-Methylene (
): 3.0 – 4.0 ppm.
-
-
Group: This is the diagnostic triplet.
-
6.5 – 6.8 ppm (
). -
Validation: If this signal disappears, the
group has degraded (hydrolysis/elimination).
-
6.5 – 6.8 ppm (
2.
-
C2 Position: The carbon between the nitrogens.
-
Thione (Starting Material):
~175–180 ppm (C=S character). -
S-Alkyl (Product):
~165–170 ppm (C-S single bond character).[4] -
N-Alkyl (Byproduct):
~150–160 ppm (C=O like character if hydrolyzed, or distinct C=N pattern).
-
3.
-
: Doublet at
-110 to -125 ppm ( ).
Safety & Handling
-
Thiol Odor: Pyrimidine thiols can have a pungent odor. All weighing and reactions must be performed in a functioning fume hood. Bleach (sodium hypochlorite) solution should be kept ready to neutralize spills and glassware.
-
Alkylating Agents: Methyl iodide and benzyl bromide are potent alkylating agents and potential carcinogens. Double-glove and use a syringe for transfer.
-
Pressure: If heating in a closed system (e.g., sealed tube), be aware that acetone has a high vapor pressure.
References
-
Regioselectivity in Pyrimidine Alkylation
- Study: "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
-
Source:
-
General S-Alkylation Protocols
- Study: "Application Notes and Protocols for S-Alkylation of 2,3,5,6-Tetrachloropyridine-4-thiol."
-
Source:
-
Reactivity of Difluoromethyl Groups
-
Context: "Difluoromethylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one."[5]
-
Source:
-
-
Base Selection for Thiols
-
Guide: "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis."[6]
-
Source:
-
Sources
Application Note: Optimized Protocols for S-Alkylation and S-Arylation of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol with Halides
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative reaction parameters.
Introduction & Mechanistic Rationale
The functionalization of the pyrimidine-2-thiol core is a cornerstone strategy in the design of biologically active molecules, including kinase inhibitors and anti-inflammatory agents[1]. Specifically, 4-(difluoromethyl)-6-methylpyrimidine-2-thiol is a highly privileged building block. The compound exists in a tautomeric equilibrium between its thiol and thione forms[1].
The presence of the strongly electron-withdrawing difluoromethyl (–CF₂H) group at the C4 position fundamentally alters the electronic landscape of the pyrimidine ring. This substitution exerts a strong inductive pull, which lowers the pKa of the C2-thiol. Consequently, the thiol is easily deprotonated by mild bases to form a stable thiolate anion. While this stabilization slightly reduces the raw nucleophilicity of the thiolate compared to electron-rich analogs, it remains highly reactive toward electrophilic carbon centers, enabling efficient C–S bond formation through both bimolecular nucleophilic substitution (Sₙ2) and transition-metal-catalyzed cross-coupling pathways[2].
Figure 1: Mechanistic divergence of the thiolate anion toward S-alkylation and S-arylation pathways.
Quantitative Data Summary
The choice of coupling conditions depends heavily on the hybridization and electronic nature of the halide electrophile. Table 1 summarizes the optimized parameters for various halide classes.
Table 1: Reaction Parameters for Halide Coupling
| Coupling Type | Halide Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| S-Alkylation | Primary Alkyl Bromide | None | K₂CO₃ (1.5 eq) | DMF | RT – 50 | 85 – 95 |
| S-Alkylation | Secondary Alkyl Iodide | None | DIPEA (2.0 eq) | MeCN | 60 | 70 – 85 |
| S-Arylation | Electron-Deficient Aryl Fluoride | None (SₙAr) | K₂CO₃ (2.0 eq) | DMF | 80 – 100 | 75 – 90 |
| S-Arylation | Unactivated Aryl Bromide | CuI (10 mol%) / 1,10-Phenanthroline | Cs₂CO₃ (2.0 eq) | DMSO | 90 – 110 | 65 – 85 |
| S-Arylation | Sterically Hindered Aryl Chloride | Pd(OAc)₂ (5 mol%) / Xantphos | K₂CO₃ (2.0 eq) | Toluene | 110 | 60 – 80 |
Note: SₙAr reactions with heteroaryl halides can often proceed at room temperature if the electrophile is exceptionally activated[3].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols integrate causality-driven choices and self-validating checkpoints.
Protocol A: S-Alkylation via Sₙ2 Displacement
This methodology utilizes nucleophilic substitution to establish the thioether linkage[2]. DMF is selected as the solvent because its high dielectric constant effectively solvates the potassium counterion, leaving the thiolate "naked" and maximizing its nucleophilicity.
Materials:
-
4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 equiv, 1.0 mmol)
-
Alkyl Halide (e.g., Ethyl bromoacetate) (1.1 equiv, 1.1 mmol)
-
Anhydrous K₂CO₃ (1.5 equiv, 1.5 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Deprotonation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the pyrimidine-2-thiol and anhydrous K₂CO₃. Suspend the mixture in anhydrous DMF.
-
Activation Check (Self-Validation): Stir the suspension at room temperature for 15 minutes. The mixture will transition to a slightly more homogeneous, pale-yellow solution, indicating the successful formation of the thiolate anion.
-
Electrophile Addition: Add the alkyl halide dropwise via syringe. If using a highly reactive electrophile (like a benzyl or allyl halide), maintain the reaction at room temperature. For less reactive secondary halides, heat to 50 °C.
-
Reaction Monitoring (Self-Validation): After 2 hours, analyze via TLC (Hexanes:EtOAc 3:1). The starting thiol typically streaks on silica due to its acidity, whereas the thioether product will elute as a tight, UV-active spot at a higher R_f value.
-
Quench and Extraction: Dilute the mixture with 15 mL of distilled water to dissolve inorganic salts and quench unreacted electrophiles. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Transition-Metal Catalyzed S-Arylation (Ullmann-Type)
When coupling with unactivated aryl halides, classical substitution fails. Copper catalysis provides a cost-effective and robust pathway for C–S bond formation[2]. Degassing is strictly required here to prevent the oxidative dimerization of the thiol into a disulfide (R–S–S–R)[4].
Materials:
-
4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 equiv, 1.0 mmol)
-
Aryl Bromide (1.2 equiv, 1.2 mmol)
-
CuI (0.1 equiv, 10 mol%)
-
1,10-Phenanthroline (0.2 equiv, 20 mol%)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol)
-
Anhydrous DMSO (5.0 mL)
Step-by-Step Procedure:
-
Reagent Assembly: In a Schlenk tube or a heavy-walled reaction vial, combine the pyrimidine-2-thiol, aryl bromide, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Atmospheric Control: Seal the vial with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent Cu(I) oxidation and thiol dimerization.
-
Solvent Addition: Add anhydrous, sparged DMSO via syringe.
-
Catalytic Coupling: Heat the reaction mixture to 90–100 °C in a pre-heated oil bath. Stir vigorously for 12–16 hours. The solution will typically adopt a deep brown/red hue characteristic of the active copper-phenanthroline-thiolate complex.
-
LC-MS Validation (Self-Validation): Sample 10 µL of the reaction, dilute in MeCN, and inject into the LC-MS. Confirm the disappearance of the starting material [M+H]⁺ peak and the emergence of the product mass. Check for the disulfide dimer mass (2M-2+H) to assess if oxygen contamination occurred.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry, and concentrate for chromatography.
Figure 2: Standardized operational workflow for the synthesis of pyrimidine thioethers.
References
Sources
Protecting group strategies for pyrimidine-2-thiol synthesis
Application Note: Advanced Protecting Group Strategies for Pyrimidine-2-Thiol Synthesis and Functionalization
Introduction: The Dual Nature of Pyrimidine-2-Thiols
Pyrimidine-2-thiols (2-mercaptopyrimidines) are ubiquitous scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, allosteric modulators, and antiviral agents . However, the exocyclic sulfur at the C2 position presents a significant synthetic challenge. The thiol moiety is highly nucleophilic and prone to oxidative dimerization (forming insoluble disulfides). Furthermore, a free thiol will aggressively poison palladium catalysts during downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) on the pyrimidine ring.
Strategic Workflows & Mechanistic Causality
Strategy A: Reversible Protection (S-Trityl & S-PMB)
When the synthetic goal is a functionalized pyrimidine-2-thiol, the bulky triphenylmethyl (Trityl, Trt) group is the gold standard . The immense steric bulk of the S-Trt group effectively shields the sulfur atom, preventing catalyst poisoning during cross-coupling.
The Causality of Deprotection: Cleavage of the S-Trt bond requires acidic conditions (e.g., Trifluoroacetic acid, TFA). However, acidolysis generates a highly stable, intensely yellow trityl cation (
Strategy B: The "Mask and Displace" Approach (S-Methyl)
In many drug development programs, the C2 position of the pyrimidine must ultimately be substituted with an amine or alcohol. Here, the thiol is "masked" via S-methylation. The robust S-Me thioether survives harsh synthetic conditions.
The Causality of Activation: A thioether is a poor leaving group. However, oxidation of the S-Me group to a methylsulfone (
Workflow Visualization
Figure 1: Divergent protecting group strategies for pyrimidine-2-thiol functionalization.
Quantitative Comparison of S-Protecting Groups
| Protecting Group | Reagents for Introduction | Cleavage / Transformation Conditions | Orthogonality & Stability | Primary Application |
| Trityl (Trt) | Trt-Cl, DIPEA, DCM | TFA, TIS (scavenger), RT | Stable to base, nucleophiles, and Pd-catalysis. Highly acid-labile. | Reversible protection for late-stage free thiol generation. |
| p-Methoxybenzyl (PMB) | PMB-Cl, K | TFA/Anisole (reflux) or DDQ | Stable to mild acids and bases. | Orthogonal to highly acid-labile groups (e.g., Boc, Trt). |
| Methyl (Me) | MeI, NaOH, EtOH | 1. mCPBA or Oxone (to sulfone)2. Amines/Alcohols (SNAr) | Highly stable to almost all standard reaction conditions. | "Mask and displace" strategy for C2-functionalization. |
Validated Experimental Protocols
Protocol 1: Reversible S-Tritylation of Pyrimidine-2-thiol
This protocol establishes a sterically shielded thioether, rendering the pyrimidine core safe for cross-coupling.
-
Setup: In an oven-dried flask under nitrogen, dissolve the pyrimidine-2-thiol derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Stir for 5 minutes. The solution may become homogeneous as the thiolate forms.
-
Protection: Portion-wise, add Triphenylmethyl chloride (Trt-Cl) (1.1 equiv).
-
Validation (Reaction): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc). The S-Trt product will appear as a highly non-polar, UV-active spot.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na SO , and concentrate. Purify via silica gel chromatography.
Protocol 2: Self-Validating S-Trityl Deprotection
This procedure utilizes a visual colorimetric shift to validate the mechanistic quenching of the trityl cation.
-
Acidolysis: Dissolve the S-Trt protected pyrimidine in a cleavage cocktail of DCM / TFA / TIS (ratio 50:45:5 v/v/v) at 0 °C.
-
Visual Validation: Upon addition of TFA, the solution will immediately turn bright yellow/orange , confirming the generation of the
cation. -
Scavenging: As the mixture warms to room temperature and stirs for 1-2 hours, the TIS will donate a hydride to the cation. The solution will turn completely colorless , self-validating that the
has been successfully reduced to triphenylmethane . -
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether. The triphenylmethane remains in the ether fraction, while the deprotected pyrimidine-2-thiol precipitates as a pure solid.
Protocol 3: The "Mask and Displace" Sequence (S-Me to Sulfone to SNAr)
This sequence activates the C2 position for nucleophilic attack.
Step A: S-Methylation
-
Dissolve pyrimidine-2-thiol (1.0 equiv) in EtOH. Add 1.0 M aqueous NaOH (1.1 equiv) followed by Iodomethane (MeI) (1.2 equiv).
-
Stir at room temperature for 4 hours. Concentrate, extract with EtOAc, and dry to yield the 2-(methylthio)pyrimidine.
Step B: Sulfone Oxidation
-
Dissolve the 2-(methylthio)pyrimidine in DCM (0.1 M). Cool to 0 °C.
-
Add mCPBA (77% max, 2.5 equiv) portion-wise.
-
Validation: As the oxidation proceeds from sulfide to sulfoxide to sulfone, m-chlorobenzoic acid (mCBA) will precipitate out of the DCM solution as a white solid, indicating reaction progress.
-
Stir for 3 hours at room temperature. Filter off the mCBA, wash the filtrate with 10% aqueous Na
S O (to quench excess peroxide) and saturated NaHCO . Concentrate to yield the 2-(methylsulfonyl)pyrimidine .
Step C: SNAr Displacement
-
Dissolve the sulfone intermediate in a polar aprotic solvent (e.g., DMF or NMP).
-
Add the desired nucleophile (e.g., a primary amine, 1.5 equiv) and DIPEA (2.0 equiv).
-
Heat to 80 °C for 4-6 hours. The displacement of the
group yields the C2-functionalized pyrimidine, accompanied by the release of methanesulfinate.
References
-
Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups for Cysteine. Journal of the American Chemical Society.[Link]
-
Macías, A. et al. (2010). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC / National Institutes of Health.[Link]
-
Holden, W. I. et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry.[Link]
-
Gurbani, D. et al. (2020). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. PMC / National Institutes of Health.[Link]
Application Note: Accelerated Synthesis of Fluorinated Pyrimidines Using Microwave-Assisted Methodologies
Abstract
Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their synthesis, however, can be challenging, often requiring harsh conditions and long reaction times. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Microwave-Assisted Organic Synthesis (MAOS) to accelerate and optimize the production of these valuable compounds. We will delve into the fundamental principles of microwave heating, present detailed, field-proven protocols for key synthetic transformations—including Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling—and offer practical insights into workflow optimization and safety. By leveraging MAOS, researchers can achieve dramatic reductions in reaction times, improved yields, and enhanced purity, thereby streamlining the drug discovery and development pipeline.[1][2][3][4]
The MAOS Advantage: Principles and Rationale
Conventional organic synthesis relies on conductive heating, where an external source slowly and often unevenly heats the reaction vessel.[5] This method can lead to thermal gradients, prolonged reaction times, and the formation of unwanted byproducts.[6][7] Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift, utilizing microwave irradiation to heat the reaction mixture directly and volumetrically.[8][9]
Mechanism of Microwave Heating:
The primary mechanisms of microwave heating in a chemical reaction are dipolar polarization and ionic conduction.[7][10]
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field.[9][10] This rapid, continuous realignment generates significant molecular friction, which is dissipated as heat.[9][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat through resistance.[10]
This direct energy transfer is incredibly fast and efficient, leading to instantaneous and uniform heating of the reaction mixture.[1][5] The key advantages stemming from this mechanism include:
-
Dramatically Accelerated Reaction Rates: Reactions that take hours or days with conventional heating can often be completed in minutes.[1][4][8]
-
Higher Yields and Purity: The rapid heating minimizes the time for side reactions or thermal decomposition of sensitive compounds, leading to cleaner reactions and higher isolated yields.[2][6][7]
-
Enhanced Reproducibility: Precise computer control over temperature and pressure in modern microwave reactors ensures high reaction fidelity and reproducibility.[1]
-
"Green Chemistry" Alignment: MAOS often allows for a significant reduction in solvent volume or even solvent-free conditions, reducing waste and environmental impact.[1][2][7]
Key Synthetic Strategies & Protocols
The introduction of fluorine or fluorinated moieties onto a pyrimidine scaffold can be achieved through several robust methods. Below are detailed protocols for two of the most effective and widely used strategies, optimized for microwave synthesis.
Strategy A: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for SNAr reactions. Halogenated pyrimidines, particularly chloro- and fluoro-pyrimidines, readily react with nucleophiles. In this context, using a fluoride source as the nucleophile to displace another leaving group (like a chloro or nitro group) is a common strategy. The high reactivity of fluoropyrimidines also makes them excellent precursors where the fluoride itself acts as a superior leaving group.[11]
This protocol details the direct fluorination of a dichloropyrimidine using a fluoride salt. The choice of a high-boiling point, polar aprotic solvent like DMSO is critical as it couples efficiently with microwave energy and helps solubilize the fluoride salt.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Anhydrous Potassium Fluoride (KF) (2.5 mmol)
-
Dimethyl Sulfoxide (DMSO), anhydrous (4 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), anhydrous KF (145 mg, 2.5 mmol), and a magnetic stir bar.
-
Add 4 mL of anhydrous DMSO to the vial.
-
Seal the vial securely with the appropriate cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 180 °C (use a ramp time of 2 minutes)
-
Hold Time: 20 minutes
-
Power: Dynamic (reactor will modulate power to maintain temperature)
-
Stirring: High
-
-
Once the reaction is complete, allow the vial to cool to below 50 °C before carefully opening it in a fume hood.
-
Transfer the reaction mixture to a separatory funnel containing 30 mL of water and 30 mL of ethyl acetate.
-
Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated pyrimidine product.
Rationale for Choices:
-
KF: An inexpensive and common fluoride source. Anhydrous conditions are crucial to maximize the nucleophilicity of the fluoride ion.
-
DMSO: A highly polar solvent that absorbs microwave energy efficiently, leading to rapid heating.[12] Its high boiling point (189 °C) allows for high reaction temperatures under pressure.
-
Temperature (180 °C): SNAr reactions on electron-deficient rings require significant activation energy. Microwave heating can safely and rapidly achieve the high temperatures needed to drive this reaction to completion.[13]
Strategy B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for attaching aryl or heteroaryl groups (which may contain fluorine) to a pyrimidine core.[14] Microwave irradiation dramatically accelerates this palladium-catalyzed reaction.[15][16]
This protocol describes the coupling of a chloropyrimidine with a fluorinated boronic acid, a common method for synthesizing complex fluorinated biaryl systems.
Materials:
-
4-Chloro-2-(trifluoromethyl)pyrimidine (0.5 mmol)
-
4-Fluorophenylboronic acid (0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane (4 mL) and Water (2 mL), degassed
-
10 mL microwave reactor vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine 4-chloro-2-(trifluoromethyl)pyrimidine (91 mg, 0.5 mmol), 4-fluorophenylboronic acid (84 mg, 0.6 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), K₂CO₃ (207 mg, 1.5 mmol), and a stir bar.
-
Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed water.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 135 °C (use a ramp time of 2 minutes)
-
Hold Time: 15 minutes
-
Power: Dynamic
-
Stirring: High
-
-
After cooling, quench the reaction with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Choices:
-
Pd(PPh₃)₄: A robust and common catalyst for Suzuki couplings. Low catalyst loading (0.5-5 mol%) is often sufficient under microwave conditions.[17]
-
K₂CO₃: A necessary base for the transmetalation step in the catalytic cycle.
-
Dioxane/Water: A common solvent system for Suzuki reactions that balances the solubility of organic and inorganic reagents.[16] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Temperature (135 °C): This temperature provides the necessary energy to drive the catalytic cycle efficiently, something achieved in just 15 minutes with microwave heating compared to potentially many hours conventionally.[17][18]
Data Summary and Optimization
The following tables provide representative data to guide reaction optimization.
Table 1: Optimization of Microwave-Assisted Suzuki Coupling [16][17]
| Parameter | Variation | Yield (%) | Comments |
| Catalyst (5 mol%) | Pd(PPh₃)₄ | ~91% | Often shows superior performance. |
| Pd(dppf)Cl₂ | ~58% | Another viable but sometimes less effective option. | |
| Base | K₂CO₃ | ~91% | Effective and economical choice. |
| Cs₂CO₃ | ~85% | Can be beneficial for challenging substrates. | |
| Solvent | Dioxane/H₂O (2:1) | ~91% | Excellent balance of solubility and heating. |
| DME/H₂O (2:1) | ~75% | Lower boiling point may limit max temperature. | |
| Temperature | 100 °C | ~65% | Incomplete conversion in short time. |
| 135 °C | ~91% | Optimal for rapid, complete reaction. | |
| 150 °C | ~88% | Potential for slight degradation. |
Conditions based on model reaction: 2,4-dichloropyrimidine with phenylboronic acid, 15 min irradiation.
Experimental Workflow & Logic
A successful microwave-assisted synthesis experiment follows a logical and streamlined workflow.
Caption: General workflow for microwave-assisted synthesis.
Safety Considerations for Microwave Chemistry
While highly efficient, MAOS requires strict adherence to safety protocols. Domestic microwave ovens must never be used for laboratory synthesis.[19][20]
-
Pressure Management: Reactions are performed in sealed, pressure-rated vessels. Never exceed the manufacturer's pressure limits for the vials. Modern reactors have built-in pressure monitoring and will automatically reduce power to prevent over-pressurization.[19]
-
Solvent Choice: Never heat low-boiling point, flammable solvents (e.g., diethyl ether, pentane) in a sealed microwave vessel. Always consult Material Safety Data Sheets (MSDS) for chemical stability and reactivity at high temperatures.[19][21]
-
Exothermic Reactions: Use extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate thermal runaway.[19] Start with small-scale reactions at low power to assess the reaction profile.
-
Proper Handling: Always allow vessels to cool completely before removal and opening. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and thermal gloves when handling hot vessels.[22][23]
-
Equipment Integrity: Regularly inspect the door seals and cavity of the microwave reactor for any signs of damage or corrosion to prevent microwave leakage.[20][23]
Conclusion
Microwave-assisted synthesis is a transformative technology for the rapid and efficient preparation of fluorinated pyrimidines. By replacing conventional heating with direct, volumetric heating, MAOS provides dramatic reductions in reaction time, cleaner reaction profiles, and higher yields. The detailed protocols and optimization guidelines presented in this note serve as a robust starting point for researchers to harness the power of microwave chemistry, accelerating the discovery and development of next-generation pharmaceuticals.
References
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwave chemistry - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]
-
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PMC. Available at: [Link]
-
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Birmingham. Available at: [Link]
-
Laboratory Microwave Safety Precautions. (n.d.). Scribd. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Available at: [Link]
-
Microwave Safety. (2025). Kansas State University. Available at: [Link]
-
Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents, their DNA cleavage and X-ray crystal studies. (n.d.). RSC Publishing. Available at: [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Available at: [Link]
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). SciSpace. Available at: [Link]
-
Microwave assisted synthesis and in vitro antimicrobial activities of fluorine containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. (2014). PubMed. Available at: [Link]
-
Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. (n.d.). ijamtes. Available at: [Link]
-
Microwave-assisted Synthesis of Fluorinated Heterocycles. (n.d.). ResearchGate. Available at: [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.). ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. Available at: [Link]
-
Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. (2025). ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. Available at: [Link]
-
Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. (n.d.). PMC. Available at: [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. ijrpas.com [ijrpas.com]
- 7. ijnrd.org [ijnrd.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 21. bangor.ac.uk [bangor.ac.uk]
- 22. scribd.com [scribd.com]
- 23. Microwave Safety [k-state.edu]
Functionalization of the C2-thiol position in difluoromethyl pyrimidines
Application Note: Divergent Functionalization of the C2-Thiol Position in Difluoromethyl Pyrimidines
Strategic Context & Mechanistic Rationale
Difluoromethyl pyrimidines are privileged pharmacophores in modern drug discovery. The difluoromethyl (
Starting from 4-(difluoromethyl)pyrimidine-2-thiol (or its tautomeric 2-mercaptopyrimidine form), chemists can leverage the inherent nucleophilicity of the exocyclic sulfur. The causality of this workflow relies on a strategic "polarity reversal":
-
Nucleophilic Phase : The C2-thiol is selectively alkylated. The high polarizability of sulfur ensures rapid S-alkylation over N-alkylation when a weak base is used.
-
Electrophilic Activation : Oxidation of the resulting thioether to a sulfone (
) withdraws electron density from the pyrimidine C2-carbon. This transforms the C2-position from a nucleophilic center into a highly electrophilic node. -
Diversification (SNAr) : The sulfone acts as an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing rapid displacement by diverse amines, alcohols, or thiols to generate compound libraries (1).
Alternatively, direct S-difluoromethylation of the C2-thiol can be achieved using difluorocarbene precursors, providing access to unique bis-difluoromethylated scaffolds (2).
Reaction Workflow Visualization
Divergent functionalization pathways of 4-(difluoromethyl)pyrimidine-2-thiol.
Validated Experimental Protocols
Note: These protocols are designed as self-validating systems, incorporating specific in-process controls to ensure high fidelity during parallel library synthesis.
Protocol A: Regioselective S-Alkylation
Objective : Synthesis of 4-(difluoromethyl)-2-(methylthio)pyrimidine.
Causality & Design : Potassium carbonate (
-
Initiation : Charge a dry round-bottom flask with 4-(difluoromethyl)pyrimidine-2-thiol (1.0 equiv) and anhydrous
(1.5 equiv). -
Deprotonation : Suspend the mixture in anhydrous DMF (0.2 M) and stir at 0 °C for 15 minutes.
-
Alkylation : Add iodomethane (MeI, 1.1 equiv) dropwise. Self-Validation: The reaction mixture will transition from a cloudy suspension to a more homogenous state as the highly soluble alkylated product forms.
-
Monitoring : Stir at room temperature for 2 hours. Monitor via LC-MS; the disappearance of the starting material (
corresponding to the thiol) validates completion. -
Isolation : Quench with ice water. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (crucial to remove residual DMF) and brine. Dry over
and concentrate.
Protocol B: Electrophilic Activation via Oxidation
Objective : Synthesis of 4-(difluoromethyl)-2-(methylsulfonyl)pyrimidine. Causality & Design : meta-Chloroperoxybenzoic acid (mCPBA) is used as the oxidant. The reaction must be initiated at 0 °C to prevent over-oxidation of the pyrimidine ring nitrogens (N-oxide formation). Two equivalents of mCPBA are strictly required to bypass the intermediate sulfoxide and drive the reaction entirely to the sulfone.
-
Preparation : Dissolve 4-(difluoromethyl)-2-(methylthio)pyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C using an ice bath.
-
Oxidation : Add mCPBA (77% max, 2.2 equiv) portion-wise over 10 minutes.
-
Propagation : Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: TLC (Hexanes/EtOAc 1:1) will show a highly polar baseline spot initially (sulfoxide intermediate), which will convert to a faster-eluting spot (sulfone product).
-
Quench & Wash : Quench with saturated aqueous
to destroy excess peroxide (starch-iodide paper must test negative). Wash with saturated aqueous (3x) to deprotonate and remove the m-chlorobenzoic acid byproduct. The organic layer yields the pure sulfone.
Protocol C: SNAr Diversification (Library Generation)
Objective : Displacement of the C2-sulfone with primary/secondary amines. Causality & Design : N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the generated sulfinic acid byproduct without competing for the electrophilic C2-position.
-
Setup : Dissolve the 2-sulfonyl pyrimidine (1.0 equiv) in THF or NMP (0.1 M).
-
Reagent Addition : Add the target amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction : Stir at 60 °C for 4-12 hours. Self-Validation: The displacement of the aliphatic sulfone group can be visually tracked by the UV shift in the LC-MS trace (from ~240 nm to ~270 nm) as the conjugated amino-pyrimidine chromophore forms.
-
Purification : Concentrate under reduced pressure and purify via reverse-phase preparative HPLC.
Protocol D: Direct S-Difluoromethylation
Objective : Synthesis of 2-(difluoromethylthio)-4-(difluoromethyl)pyrimidine.
Causality & Design : Sodium chlorodifluoroacetate (
-
Preparation : Dissolve the pyrimidine-2-thiol (1.0 equiv) and
(2.0 equiv) in DMF/Water (9:1 v/v). -
Addition : Add
(2.5 equiv). -
Thermal Decomposition : Heat the mixture to 90 °C for 6 hours. Self-Validation: Vigorous
evolution will be observed as the carbene precursor decomposes. The cessation of gas bubbling is a macroscopic indicator of reagent consumption.
Quantitative Data: Leaving Group & Solvent Optimization
The efficiency of the SNAr diversification step is heavily dependent on the oxidation state of the C2-sulfur and the solvent's dielectric constant. The table below summarizes the optimization parameters for the reaction of 4-(difluoromethyl)-C2-substituted pyrimidines with morpholine (1.2 equiv, DIPEA, 60 °C, 6h).
| C2-Leaving Group | Solvent | Dielectric Constant ( | Conversion (%) | Isolated Yield (%) |
| -SH (Thiol) | DMF | 36.7 | < 5% | N/A |
| -SMe (Thioether) | DMF | 36.7 | 12% | 8% |
| -SO₂Me (Sulfone) | THF | 7.5 | 88% | 82% |
| -SO₂Me (Sulfone) | DMF | 36.7 | > 99% | 94% |
| -SO₂Me (Sulfone) | NMP | 32.2 | > 99% | 96% |
Data Analysis : The data clearly demonstrates the necessity of the oxidation step (Protocol B). The thioether (-SMe) is a poor leaving group, resulting in negligible yields. The sulfone (-SO₂Me) provides near-quantitative conversion, particularly in highly polar aprotic solvents like DMF and NMP, which stabilize the anionic Meisenheimer intermediate formed during the SNAr mechanism.
References
- Recent Advances in the Synthetic Application of Difluorocarbene Thieme Connect URL
- Chemical Science (RSC Publishing)
- 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation ePrints Soton / ResearchGate URL
- Shanghai Institute of Organic Chemistry (SIOC)
Sources
Application Note: Solvent Selection and Reaction Optimization for 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, solvent-driven tautomerism, and self-validating protocols.
Executive Summary & Mechanistic Context
The integration of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the difluoromethyl group (–CF₂H) acts as a highly lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups, significantly improving the binding selectivity and pharmacokinetic profiles of drug molecules[1].
When the –CF₂H group is integrated into a pyrimidine-2-thiol scaffold—yielding 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol —it profoundly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the –CF₂H group via inductive effects lowers the pKₐ of the C2-thiol compared to unfluorinated analogs. This facilitates easier deprotonation but demands rigorous solvent selection to control regioselectivity (S- vs. N-alkylation) and to prevent unwanted oxidative dimerization. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the causality behind solvent choices to ensure reproducible, high-yield synthetic outcomes.
The Thione-Thiol Tautomerism: A Solvent-Driven Equilibrium
Pyrimidine-2-thiols do not exist as static structures; they undergo dynamic thione-thiol tautomerism. The position of this equilibrium dictates the molecule's reactivity and is almost entirely controlled by the choice of solvent[2].
-
Non-Polar Solvents (Kinetic Control): In solvents with low dielectric constants (e.g., toluene, dichloromethane, cyclohexane), the thiol (–SH) form predominates. The lack of solvent stabilization for the highly polar, charge-separated thione form drives the equilibrium toward the thiol[3].
-
Polar Solvents (Thermodynamic Control): In polar protic (water, ethanol) or polar aprotic (DMSO, DMF) solvents, the equilibrium shifts heavily toward the thione (=S) form. This shift is driven by strong solvation of the polar thione moiety and intermolecular hydrogen bonding networks[2][3].
Causality in Reactivity: The tautomeric state directly impacts side reactions. If left standing in polar solvents, the thione form is highly susceptible to quantitative transformation into symmetrical disulfides via ambient air oxidation[2]. Therefore, long-term storage of the substrate in polar media must be avoided unless disulfide formation is the explicit goal.
Fig 1: Solvent-dependent thione-thiol tautomerism and its divergent reaction pathways.
Solvent Selection Guide & Quantitative Data
The choice of solvent must align with the hard/soft acid-base (HSAB) theory. Sulfur is a highly polarizable, "soft" nucleophile, whereas the pyrimidine nitrogen is a "harder" nucleophile.
Table 1: Solvent Effects on Tautomerism and Stability
| Solvent | Dielectric Constant (ε) | Dominant Tautomer | Ambient Stability | Primary Application |
| Toluene | 2.38 | Thiol (–SH) | High (Resists oxidation) | Storage, C-S Cross-Coupling |
| Dichloromethane | 8.93 | Thiol (–SH) | High | Extractions, Mild Alkylations |
| Acetone | 20.7 | Mixed | Moderate | Optimal for S-Alkylation |
| Acetonitrile | 37.5 | Mixed | Moderate | High-yield S-Alkylation |
| DMF / DMSO | 36.7 / 46.7 | Thione (=S) | Low (Rapid dimerization) | N-Alkylation (High Temp) |
| Water / Ethanol | 80.1 / 24.5 | Thione (=S) | Low (Oxidizes to disulfide) | Disulfide Synthesis |
Table 2: Recommended Solvents for Specific Synthetic Goals
| Reaction Type | Recommended Solvent | Base / Catalyst | Yield Expectation | Rationale / Causality |
| S-Alkylation | Acetone or MeCN | K₂CO₃ | 80–87%[4] | Polar aprotic solvents solvate K⁺, leaving the thiolate "naked" and highly reactive for kinetic S-alkylation at mild temps. |
| N-Alkylation | DMF | Cs₂CO₃ | 50–70% | High boiling point allows reaching the activation energy required for the thermodynamically favored N-alkylation. |
| Oxidation | Ethanol / H₂O | Ambient O₂ | >90%[2] | Protic solvents force the thione tautomer, which readily undergoes quantitative oxidative dimerization on standing. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints (TLC, NMR, MS), the chemist can verify the mechanistic pathway in real-time.
Protocol A: Regioselective S-Alkylation (Kinetic Control)
Objective: To selectively alkylate the C2-thiol while suppressing N-alkylation and oxidative dimerization.
Mechanistic Rationale: Acetone is selected because its polar aprotic nature effectively solvates the potassium cation from K₂CO₃, generating a highly nucleophilic thiolate anion. Its low boiling point (56 °C) ensures the reaction remains under kinetic control, preventing the system from overcoming the activation barrier for N-alkylation[4].
-
Substrate Dissolution: To an oven-dried round-bottom flask, add 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 equiv, 3.0 mmol) and anhydrous K₂CO₃ (1.1 equiv, 3.3 mmol). Suspend the mixture in 10 mL of anhydrous Acetone.
-
Activation: Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere to facilitate complete deprotonation.
-
Alkylation: Dissolve the alkylating agent (e.g., an alkyl halide, 1.05 equiv) in 5 mL of Acetone. Add this solution dropwise to the reaction flask at 0 °C to prevent exothermic side reactions.
-
Reflux & Monitor (Validation Step 1): Heat the mixture to mild reflux (56 °C) for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 3:1). The S-alkylated product will elute significantly faster (higher Rf) than the highly polar N-alkylated byproduct.
-
Workup: Remove the acetone under reduced pressure. Dissolve the residue in 20 mL of Dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water to remove inorganic salts[4].
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Validation (NMR): Analyze via ¹³C NMR. Successful S-alkylation is confirmed by the chemical shift of the carbon adjacent to the sulfur atom (C1'), which will appear at δ 31–35 ppm . If N-alkylation occurred, this peak would shift downfield to δ 43–48 ppm [5].
Fig 2: Self-validating workflow for the regioselective S-alkylation of pyrimidine-2-thiols.
Protocol B: Controlled Oxidative Dimerization (Disulfide Formation)
Objective: To intentionally synthesize the symmetrical disulfide dimer.
Mechanistic Rationale: By utilizing a polar protic solvent (Ethanol/Water), the equilibrium is forced entirely into the thione form, which is highly susceptible to oxidation[2].
-
Dissolution: Dissolve 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 equiv) in a 1:1 mixture of Ethanol and distilled Water (0.1 M concentration).
-
Oxidation: Leave the solution stirring open to the ambient atmosphere for 24–48 hours. Alternatively, for rapid conversion, add a catalytic amount of Iodine (I₂) dropwise until a faint yellow color persists.
-
Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the monomer mass [M+H]⁺ and the appearance of the dimer mass [2M-H]⁺ or [2M+Na]⁺ confirms the quantitative transformation of the thiol into the symmetrical disulfide[2].
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of Sulfonyl Derivatives from 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Scientific Rationale & Reaction Design
In modern medicinal chemistry, the 4-(difluoromethyl)-6-methylpyrimidine scaffold is a highly valued pharmacophore. The difluoromethyl group (
To functionalize the C2 position of this pyrimidine ring with various nucleophiles (e.g., amines, anilines, or alkoxides) via Nucleophilic Aromatic Substitution (
Mechanistic Causality & Field-Proven Insights
The transformation of the 2-thiol to a 2-sulfonyl derivative is a two-step process governed by strict electronic principles:
Step 1: Regioselective S-Alkylation
Pyrimidine-2-thiols exhibit thione-thiol tautomerism[1]. In neutral solution, the non-aromatic thione form often dominates, which is poorly nucleophilic. The addition of a mild base (such as
Step 2: Electrophilic Oxidation
The oxidation of the thioether to the sulfone proceeds via a sulfoxide intermediate. Reagents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone (potassium peroxymonosulfate) are standard[3]. The first oxidation (sulfide
Experimental Workflows (Self-Validating Protocols)
Protocol A: Synthesis of 4-(Difluoromethyl)-6-methyl-2-(alkylthio)pyrimidine
Objective: Convert the starting thiol into a stable thioether intermediate.
-
Reaction Setup: Charge an oven-dried round-bottom flask with 4-(difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add anhydrous
(1.5 equiv). Stir the suspension at room temperature ( ) for 15 minutes under an inert atmosphere (nitrogen or argon) to fully generate the thiolate anion[1]. -
Alkylation: Dropwise add the alkylating agent (e.g., Iodomethane or Benzyl Bromide, 1.1 equiv).
-
Propagation: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material often presents as a broad, streaky peak due to thione-thiol tautomerism. Successful S-alkylation is confirmed by the appearance of a sharp, non-polar peak with a distinct
mass shift corresponding to the added alkyl group minus one proton. -
Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine ( to remove DMF), dry over anhydrous , filter, and concentrate under reduced pressure. The crude thioether is typically pure enough for the next step.
Protocol B: Oxidation to 4-(Difluoromethyl)-6-methyl-2-(alkylsulfonyl)pyrimidine
Objective: Oxidize the thioether to the highly reactive sulfone.
-
Reaction Setup: Dissolve the crude thioether (1.0 equiv) from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to
using an ice bath. -
Oxidant Addition: Portion-wise add mCPBA (77% w/w, 2.2 to 2.5 equiv) to control the initial exothermic sulfide-to-sulfoxide conversion[3].
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Self-Validation (IPC): Monitor via TLC (30% EtOAc in Hexanes). You will observe a highly polar intermediate (sulfoxide) that gradually converts to the final sulfone. Quench a
aliquot with aqueous and analyze via LC-MS to confirm a mass shift from the thioether[1]. -
Workup: Quench the bulk reaction with saturated aqueous
(10 mL/mmol) and stir for 15 minutes to destroy unreacted peroxides. Add saturated aqueous to neutralize the meta-chlorobenzoic acid byproduct. -
Isolation: Separate the layers, extract the aqueous phase with DCM, dry the combined organics over
, and concentrate. Purify via silica gel flash chromatography to yield the pure sulfonyl derivative.
Quantitative Data Summary
The following table outlines validated condition matrices for the two-step sequence, allowing for rapid protocol adaptation based on available reagents.
| Reaction Step | Reagents & Equivalents | Solvent | Temp ( | Time (h) | Expected Yield (%) |
| S-Alkylation | Iodomethane (1.1 eq), | DMF | 20–25 | 2–4 | 90–95 |
| S-Alkylation | Benzyl Bromide (1.1 eq), | DMF | 20–25 | 3–5 | 85–90 |
| Oxidation | mCPBA (2.2–2.5 eq) | DCM | 0 | 4–12 | 75–85 |
| Oxidation | Oxone (3.0 eq) | MeOH/H₂O | 0 | 6–16 | 70–80 |
Reaction Pathway Visualization
Reaction workflow from pyrimidine-2-thiol to 2-sulfonylpyrimidine via S-alkylation and oxidation.
References[3] Title: US11535599B2 - Benzisoxazole derivative | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1whJGiRHc_I7pGJpzKN3q18sIpLk84JDtN6_2gqtLcIzHOVAHObjKA06GRZG-FWckGF0DqA4CXXhJwy5I_t01D0bZqhxeA-XPPNU9behTr8bY8Ca2KIv9Ix6cnb_10d_cxHVHH-J-mp5_eg==[2] Title: WO2002046171A2 - Anilinopyrimidine derivatives as ikk inhibitors and compositions and methods related thereto | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1PMAAYzWGPHxRf_kYoqoOkTPEgQ7w5yZnM3FK5AS1yjR84OT--2DxVYMp7Yyhoz8kiN8xWdvvXaO80PhGvNSYyobOcc_9MZCkTLrmQoSQ_eqIMN2lscrP5QLB5CH-uBAG-WVroimARaIDhe9h[1] Title: 5-Methylpyrimidine-2-thiol | CAS 42783-64-2 | Research Chemical | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE36Ufha2K8pED6oj_MT73EKSysEijHaRBiOK9neHF53u_oPcclIj4qkayrEL0OIIu-WfeT-UvUyexgPXQ5zy3Z513u703fY_jfj34pp7-aTeoREBJuqPfnHgTExadhCR09_ITjPg==
Sources
- 1. 5-Methylpyrimidine-2-thiol|CAS 42783-64-2|Research Chemical [benchchem.com]
- 2. WO2002046171A2 - Anilinopyrimidine derivatives as ikk inhibitors and compositions and methods related thereto - Google Patents [patents.google.com]
- 3. US11535599B2 - Benzisoxazole derivative - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing oxidation of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol to disulfide
Executive Summary
4-(Difluoromethyl)-6-methylpyrimidine-2-thiol is a specialized heterocyclic building block. Its stability is compromised by two intrinsic factors: tautomeric equilibrium and electron-deficiency . Unlike simple alkyl thiols, the pyrimidine ring—further activated by the electron-withdrawing difluoromethyl (
This guide provides a self-validating system to prevent, detect, and reverse this oxidation.
Module 1: The Mechanism of Failure (Visualized)
To prevent oxidation, you must understand the "Oxidation Trap." This compound does not just "go bad"; it follows a specific pathway driven by pH and oxygen.
Figure 1: The Tautomer-Oxidation Cascade Caption: The pathway from stable thione to oxidized disulfide. Note that the thiolate anion is the critical "danger zone" intermediate.
Module 2: Storage & Handling (The First Line of Defense)
Q: How should I store the solid material long-term?
A: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) at -20°C .
-
Why: While the solid often exists in the more stable thione tautomer, surface moisture can create a micro-aqueous environment. The
group increases the acidity, allowing trace moisture to facilitate surface oxidation. -
Protocol:
-
Purge the headspace of the vial with Argon for 30 seconds before sealing.
-
Wrap the cap with Parafilm to prevent oxygen diffusion.
-
Store in a secondary container with a desiccant packet.
-
Q: Can I make a stock solution?
A: Yes, but solvent choice is critical. Avoid protic solvents (MeOH, EtOH) for long-term storage as they support tautomerization.
-
Recommended Solvent: Anhydrous DMSO or DMF.
-
Critical Additive: Add 1–5 mM EDTA to the stock solution.
-
Scientific Rationale: Trace metal ions (Cu²⁺, Fe³⁺) act as catalysts for thiol oxidation. EDTA acts as a "scavenger," chelating these metals and shutting down the catalytic cycle.
Q: My sample turned from white to yellow. Is it ruined?
A: Not necessarily, but it indicates oxidation.
-
Diagnosis: The disulfide dimer often has a yellow tint due to extended conjugation or trace impurities formed during oxidation.
-
Action: Perform the "Rescue Protocol" (See Module 4) before use. Do not use directly for sensitive couplings.[1]
Module 3: Reaction Conditions (Preventing In-Situ Oxidation)
Q: I am performing a nucleophilic substitution (S_NAr). How do I prevent dimerization during the reaction?
A: You must control the "Oxygen-Base" axis.
-
The Problem: S_NAr reactions require a base to generate the nucleophilic thiolate. However, this thiolate is exactly what reacts with oxygen to form the disulfide.
-
The Solution:
-
Degas Solvents: Sparging with nitrogen for 15 minutes is mandatory, not optional.
-
Add a Reducing Agent: Include 5–10 mol% TCEP (Tris(2-carboxyethyl)phosphine) in the reaction mixture.
-
Why TCEP? Unlike DTT, TCEP is stable in basic conditions, does not compete as a nucleophile in most S_NAr substitutions, and selectively reduces any disulfide that forms back to the thiol in situ.
-
Q: Why is the pH of my workup causing yield loss?
A: You are likely working up at a neutral or basic pH.[2]
-
The Physics: The pKa of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol is likely between 5.0 and 6.0. At pH 7 (water wash), >90% of your product is in the thiolate form (
), which stays in the aqueous layer or oxidizes rapidly. -
Correct Protocol: Acidify the quench to pH 3–4 using 1M HCl or citric acid. This forces the equilibrium back to the neutral thiol/thione form, which is organic-soluble and oxidation-resistant.
Module 4: Rescue Protocols (Troubleshooting)
If you detect significant disulfide content (by LC-MS or NMR), use this protocol to regenerate the monomer.
Table 1: Reducing Agent Selection Guide
| Agent | pH Range | Compatibility | Removal Method |
| TCEP | 1.5 – 8.5 | High (Non-volatile, odorless) | Aqueous wash (stays in water) |
| DTT | > 7.0 | Medium (Thiol competition risk) | Extraction / Oxidation |
| Zn / HCl | < 2.0 | Low (Harsh conditions) | Filtration of Zn solids |
Standard Rescue Protocol (TCEP Method)
-
Dissolve: Dissolve the crude oxidized material in THF/Water (4:1).
-
Add: Add 1.1 equivalents of TCEP·HCl.
-
Incubate: Stir at Room Temperature for 30 minutes.
-
Check: Verify reduction by LC-MS (Shift from dimer Mass to monomer Mass).
-
Extract:
-
Acidify to pH 3.
-
Extract with Ethyl Acetate (TCEP and TCEP-oxide remain in the aqueous phase).
-
Dry over
and concentrate.
-
Module 5: Analytical Verification
Q: How do I distinguish the Thiol from the Disulfide via NMR?
A: Look at the pyrimidine ring protons.
-
Symmetry: The disulfide is symmetric, so the signal count looks identical to the thiol, but the chemical shift changes.
-
Shift: The protons on the pyrimidine ring in the disulfide form will typically shift downfield (deshielded) by 0.1–0.3 ppm compared to the free thiol due to the loss of the electron-donating thiol character.
Figure 2: Workflow for Safe Handling Caption: Step-by-step decision tree for handling the reagent from freezer to flask.
References
-
Properties of Fluorinated Pyrimidines Sigma-Aldrich Technical Data. "4-(Trifluoromethyl)pyrimidine-2-thiol Properties & Safety."
-
Thiol Oxidation Mechanisms Chemistry LibreTexts. "Redox Reactions of Thiols and Disulfides."
-
TCEP vs. DTT for Disulfide Reduction National Institutes of Health (PMC). "Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology."
-
Handling Thiol-Functionalized Reagents BenchChem Technical Support. "Preventing oxidation of the thiol group."
Sources
Improving solubility of fluorinated pyrimidine thiols in aqueous buffers
Technical Support Center: Fluorinated Pyrimidine Thiols Subject: Troubleshooting Aqueous Solubility & Stability for Biological Assays
Introduction: The Fluorine-Thiol Paradox
Welcome to the technical support repository for fluorinated heterocycles. If you are here, you are likely facing the "crashing out" phenomenon: your fluorinated pyrimidine thiol dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer.
The Science of the Problem: Fluorinated pyrimidine thiols present a unique physicochemical challenge.
-
Lipophilicity: The Fluorine atom is highly lipophilic. Substituting Hydrogen with Fluorine typically increases logP by 0.3–0.5 units , drastically reducing intrinsic aqueous solubility [1].
-
Tautomeric Complexity: Unlike simple alkyl thiols, pyrimidine thiols exist in equilibrium between the thiol (aromatic, -SH) and thione (non-aromatic, =S, -NH) forms. In aqueous solution, the neutral thione form often predominates and is poorly soluble.
-
Acidity Shift: Fluorine is electron-withdrawing. It pulls electron density from the ring, making the thiol/thione proton more acidic (lowering the pKa). This is your primary lever for solubilization.
Module 1: Critical Solubility Factors (FAQs)
Q1: Why does my compound precipitate at neutral pH (7.4)?
A: You are likely below the compound's solubility pKa. Fluorinated pyrimidines are often "cryptic acids." While a standard alkyl thiol has a pKa > 10, a pyrimidine-2-thiol has a pKa closer to 7–8 due to resonance stabilization of the anion. Fluorine substitution can further lower this pKa.
-
The Fix: If your assay tolerates it, increase the buffer pH to 8.0–8.5. This ensures the compound exists as the thiolate anion , which is highly soluble.
-
The Trap: At pH < pKa, the neutral thione form dominates, which aggregates due to pi-pi stacking enhanced by the fluorine atoms.
Q2: My solution was clear, but turned cloudy/yellow after 2 hours. Why?
A: This is oxidative dimerization. Pyrimidine thiols are nucleophilic and prone to oxidation, forming insoluble disulfides (R-S-S-R). Fluorine atoms can stabilize the thiolate intermediate, paradoxically accelerating oxidation in some environments.
-
The Fix: You must use a reducing agent. (See Module 2).
Q3: Can I just use more DMSO?
A: Only up to a point. While DMSO solubilizes the neutral form, high DMSO (>1-2%) interferes with many biological targets (e.g., enzyme denaturation, membrane permeabilization).
-
The Fix: Use a "Stepwise Solvation" method (detailed in Module 3) rather than bulk mixing.
Module 2: Redox Control Strategy
Recommendation: Switch from DTT to TCEP (Tris(2-carboxyethyl)phosphine) .[1]
Data Comparison: Reducing Agent Stability
| Feature | DTT (Dithiothreitol) | TCEP (Phosphine) | Why it matters for F-Pyrimidines |
|---|---|---|---|
| Stability at pH 7.5+ | Poor (Oxidizes rapidly) | Excellent | F-Pyrimidines often require pH > 7.5 for solubility. |
| Metal Compatibility | Oxidizes in presence of Ni²⁺/Cu²⁺ | Stable | Essential for His-tagged protein assays. |
| Odor | Strong Sulfur | Odorless | User comfort/safety. |
| Mechanism | Thiol-disulfide exchange | Irreversible reduction | Prevents equilibrium back-sliding to precipitate. |
| Solubility | High | High | TCEP-HCl is very soluble in water. |
Data synthesized from BroadPharm and AG Scientific technical notes [4, 5].
Module 3: Step-by-Step Solubilization Protocol
Objective: Prepare a stable 10 mM stock and a 100 µM assay working solution.
Materials:
-
Fluorinated Pyrimidine Thiol (Solid)
-
Anhydrous DMSO
-
TCEP-HCl (Neutralized stock, 0.5 M)
-
Buffer (HEPES or Tris, pH 8.0 recommended)
Workflow Diagram
Caption: Decision logic for solubilizing fluorinated pyrimidine thiols. Green paths indicate optimal workflow; Red paths indicate failure modes requiring pH or redox intervention.
Detailed Protocol:
-
Primary Stock Preparation (Organic Phase):
-
Weigh the fluorinated pyrimidine thiol.
-
Dissolve in 100% Anhydrous DMSO to a concentration of 50–100 mM .
-
Why: The neutral thione form is highly soluble in DMSO. Water must be excluded here to prevent premature ionization and aggregation.
-
-
Buffer Preparation (Aqueous Phase):
-
Prepare your assay buffer (e.g., 50 mM HEPES).
-
Crucial Step: Add TCEP to a final concentration of 0.5 – 1.0 mM .
-
Adjust pH to 8.0 (or as high as your protein target allows).
-
Why: TCEP prevents disulfide bridging.[2] Higher pH drives the equilibrium toward the soluble thiolate anion.
-
-
The "Spike" Dilution (Mixing):
-
Do not add buffer to the DMSO stock.
-
Instead, spike the DMSO stock into the stirring buffer .
-
Keep the final DMSO concentration < 2% (v/v).
-
Why: Adding buffer to DMSO creates a gradient where water concentration slowly rises, often passing through a "solubility valley" where the compound crashes out. Spiking into bulk buffer dilutes the DMSO instantly, trapping the compound in the soluble state.
-
Module 4: Mechanism of Action (Visualized)
Understanding the chemical species in your tube is vital for troubleshooting.
Caption: Chemical species equilibrium. The goal is to drive the system into the green "Soluble Zone" using pH (to favor Thiolate) and TCEP (to prevent Disulfide).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Zheng, Y., et al. (2019).[3] Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
BroadPharm. (2022).[4] S-S bond reduction by TCEP.[2][4][5] Technical Note. Link
-
AG Scientific. (n.d.). TCEP HCl vs DTT: Preferred Reducing Agents.[2][5] Technical Support. Link
Sources
Technical Support Center: Purification of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Welcome to the technical support center for the purification of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful isolation of this compound. The methodologies described herein are grounded in established chemical principles and adapted from proven protocols for structurally related pyrimidine derivatives.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the key characteristics of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol. The presence of the difluoromethyl group, the pyrimidine core, and the thiol/thione functionality dictates its behavior in different purification systems.
-
Tautomerism: Pyrimidine-2-thiols exist in a tautomeric equilibrium with their corresponding pyrimidine-2(1H)-thione form.[1] This equilibrium can be influenced by the solvent, pH, and temperature, which has implications for its chromatographic behavior and spectroscopic characterization.[1]
-
Polarity: The difluoromethyl group (CF2H) can act as a bioisostere for hydroxyl, thiol, or amino groups, suggesting it can participate in hydrogen bonding.[2] This, combined with the nitrogen atoms in the pyrimidine ring and the thiol group, imparts a degree of polarity to the molecule.
-
Acidity: The thiol proton is acidic and can be removed by a base. This property is fundamental to purification by acid-base extraction.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol in a question-and-answer format.
Question 1: My crude product is a complex mixture. What is the best initial purification strategy?
For a complex crude mixture, it is often most effective to begin with a bulk purification technique to remove major impurities before proceeding to a high-resolution method like chromatography.
Recommended Initial Strategy: Acid-Base Extraction
Acid-base extraction is an excellent first step to separate your weakly acidic thiol from neutral and basic impurities.[1]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The thiol will be deprotonated to its more water-soluble thiolate salt and partition into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be set aside.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (test with pH paper). The purified thiol will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum.
Question 2: I'm performing column chromatography, but I'm getting poor separation. What can I do?
Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases.
Troubleshooting Column Chromatography
| Potential Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. A good starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Column Overloading | Using too much crude material for the column size will lead to broad peaks and poor separation. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample by weight. |
| Poorly Packed Column | Channels or cracks in the stationary phase will result in uneven solvent flow and band broadening. Ensure the column is packed uniformly as a slurry.[4] |
| Compound Degradation on Silica | Some nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina. |
Recommended Column Chromatography Conditions (Starting Point)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1 or higher). The optimal gradient should be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good solvent for recrystallizing 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol?
A suitable recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble even at high temperatures. For pyrimidine derivatives, polar aprotic solvents or mixtures are often effective.[5]
Recommended Solvents to Screen:
-
Acetonitrile
-
Ethanol or Isopropanol
-
Ethyl Acetate
-
Toluene
-
A mixed solvent system such as acetonitrile/methanol or ethanol/water.[5]
For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion can be an effective crystallization technique.[6]
Q2: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and reliable method for purity assessment of pyrimidine derivatives.[7][8] A typical method would use a C8 or C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid for better peak shape.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities. The difluoromethyl group will have a characteristic coupling pattern in both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: How should I store the purified 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol?
Thiols can be susceptible to oxidation to disulfides, especially in the presence of air and light.[11] Therefore, it is recommended to:
-
Store the compound in a tightly sealed container.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from light by using an amber vial or storing it in the dark.
-
Store at a low temperature (e.g., 2-8 °C) to minimize degradation.
Q4: My thiol appears to have oxidized to a disulfide. How can I reverse this?
If disulfide formation has occurred, the disulfide bond can be cleaved to regenerate the thiol using a reducing agent. A common laboratory procedure involves treatment with dithiothreitol (DTT) at a slightly basic pH (around 8.3-8.5).[12] After reduction, the thiol can be re-purified to remove the DTT and its oxidized form.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol.
Sources
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrimidine-2-thiol | SIELC Technologies [sielc.com]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metabion.com [metabion.com]
Technical Support Center: Troubleshooting Difluoromethyl Pyrimidine Cyclization
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the synthesis of difluoromethyl pyrimidines. The difluoromethyl (–CF₂H) group is a highly prized bioisostere for carbinols, thiols, and amides, offering enhanced lipophilicity and metabolic stability[1]. It is a critical binding module in modern drug development, notably in PI3K/mTOR inhibitors like PQR514[2].
However, the electron-withdrawing nature of the –CF₂H group drastically alters the reactivity of adjacent electrophilic centers, often leading to poor cyclization yields, intermediate decomposition, or unwanted defluorination. This guide provides field-proven, self-validating troubleshooting strategies to overcome these specific synthetic hurdles.
Part 1: Expert Q&A - Troubleshooting Guide
Q1: Cyclization of my difluoro-enone intermediate with ammonia in a sealed tube yields massive decomposition and <35% of the target 4-(difluoromethyl)pyrimidin-2-amine. How can I prevent this? Causality & Solution: The highly electrophilic nature of the difluoromethyl group makes the adjacent enone system extremely sensitive to nucleophilic degradation (e.g., retro-aldol-like cleavage) under the high pressure, elevated temperature, and basic conditions of sealed-tube ammonia reactions[3]. The Fix: Abandon ammonia and utilize a one-pot methoxyamine protocol. Reacting the intermediate with O-methylhydroxylamine forms a stable E/Z-methoxyimine. Because this intermediate is stable, it can be cleanly cyclized under acidic conditions (e.g., HBr/AcOH) without the need for pressure vessels. This shifts the mechanism away from basic degradation, boosting yields from ~33% to >70%[3].
Q2: I am synthesizing a difluoromethyl pyrimidine via hydrodechlorination of a chlorodifluoromethyl precursor using Pd/C and H₂. However, I am seeing significant defluorination and over-reduction. What is going wrong? Causality & Solution: In standard batch reactors, the prolonged residence time of the substrate on the palladium surface leads to over-activation of the C–F bonds. The difluoromethyl radical/anion intermediate is highly reactive; excessive contact time with the catalyst inevitably causes C–F bond cleavage[4]. The Fix: Transition to continuous-flow hydrogenation. By precisely controlling the space velocity (SVmol) and hydrogen flow rate, you exploit the superior mass-transfer efficiency of flow chemistry. This strictly limits the contact time between the reactive intermediate and the catalyst bed, completely suppressing over-hydrogenation and defluorination[4].
Q3: My multi-component cyclization using amidines and difluoro-equivalents suffers from poor regioselectivity and low conversion. How can I optimize this? Causality & Solution: Solvents often dampen the effective molarity and electrophilicity of fluorinated building blocks, stalling the reaction at the uncyclized or partially cyclized dihydropyrimidine stage. The Fix: Employ a switchable, solvent-free[3+2+1] annulation strategy. Running the reaction neat at elevated temperatures (130 °C) forces the equilibrium toward cyclization. Adding a Lewis acid catalyst (e.g., 20 mol% CuCl) facilitates the final oxidative aromatization, directing the regioselectivity exclusively toward the fully aromatized difluoromethyl pyrimidine[5].
Part 2: Quantitative Data & Benchmarking
The following tables summarize the critical parameters for optimizing your cyclization and deprotection workflows.
Table 1: Reagent Comparison for Enone-to-Pyrimidine Cyclization[3]
| Aminating Reagent | Conditions | Intermediate Stability | Cyclization Yield | Scalability |
| Ammonia (NH₃) | Sealed tube, high pressure, basic | Low (Prone to cleavage) | 33% | Poor (Safety hazards) |
| Benzylamine | Reflux, basic | Low | Traces | Poor |
| O-Methylhydroxylamine | 50 °C (Step 1), then 90 °C with HBr | High (E/Z-methoxyimine) | 72% (One-pot) | Excellent (Kg-scale) |
Table 2: Hydrodechlorination Optimization Parameters (Flow Chemistry)[4]
| Reactor Type | Catalyst | H₂ Flow Rate | Space Velocity (SVmol) | Outcome / Yield |
| Batch | 5% Pd/C | N/A (1.1 MPa) | N/A | High defluorination (<50%) |
| Continuous-Flow | DMPSi-Pd/AC | 10.0 mL/min | 3.0 h⁻¹ | Trace product, over-reduction |
| Continuous-Flow | DMPSi-Pd/AC | 3.0 mL/min | 9.0 h⁻¹ | Optimal, 77% isolated yield |
Part 3: Verified Experimental Protocols
Protocol A: One-Pot Synthesis of 4-(Difluoromethyl)pyrimidin-2-amine derivatives
This protocol utilizes the methoxyimine bypass to avoid high-pressure decomposition[3].
-
Imine Formation: To a solution of the difluoro-enone precursor (1.0 equiv) in acetic acid (10 volumes), add methoxylamine hydrochloride (3.0 equiv).
-
Incubation: Stir the yellowish reaction mixture at 50 °C for 7 hours to ensure complete conversion to the E/Z-methoxyimine intermediate.
-
Acidic Cyclization: Cool the mixture to room temperature. Slowly add HBr in acetic acid (33% w/w, 1.9 equiv).
-
Aromatization: Heat the resulting mixture to 90 °C and stir for 15 hours.
-
Workup: Cool to room temperature, neutralize carefully with aqueous NaOH, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate under reduced pressure to yield the pure difluoromethyl pyrimidine.
Protocol B: Continuous-Flow Hydrodechlorination
This protocol mitigates defluorination using precise residence time control[4].
-
System Preparation: Pack a continuous-flow reactor column with DMPSi-Pd/AC catalyst. Set the column temperature to 90 °C and apply a back pressure of 0.2 MPa(G).
-
Reagent Delivery: Dissolve the chlorodifluoromethyl pyrimidine substrate in THF.
-
Flow Optimization: Pump the substrate solution through the catalyst bed, adjusting the flow rate to achieve a Space Velocity (SVmol) of exactly 9.0 h⁻¹.
-
Hydrogen Metering: Co-feed hydrogen gas into the reactor at a strictly controlled flow rate of 3.0 mL/min. (Critical: Exceeding this flow rate will trigger over-reduction).
-
Collection: Collect the eluent, evaporate the THF, and isolate the pure difluoromethyl pyrimidine.
Part 4: Mandatory Visualization
The following diagrams map the logical workflows and mechanistic divergence points discussed in the troubleshooting guide.
Caption: Mechanistic divergence in difluoromethyl pyrimidine cyclization pathways.
Caption: Continuous-flow hydrodechlorination workflow mitigating over-reduction.
References
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Organic Process Research & Development URL:[Link]
-
Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety ACS Medicinal Chemistry Letters URL:[Link]
-
Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions Catalysis Science & Technology URL:[Link]
-
Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines under Solvent-Free Conditions Chinese Journal of Chemistry / ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00182B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Stability of Difluoromethyl (-CF2H) Groups Under Basic Hydrolysis
Welcome to the Application Science Support Center. As drug development increasingly relies on fluorinated bioisosteres, the difluoromethyl (–CF₂H) group has emerged as a premier lipophilic hydrogen-bond donor. However, a frequent point of failure in synthetic workflows and late-stage functionalization is the unexpected degradation of the –CF₂H moiety during basic workups or physiological assays.
This guide provides a mechanistic deep-dive into the hydrolytic stability of –CF₂H groups, explaining the causality behind their degradation and offering field-proven protocols to ensure structural integrity across your experimental pipelines.
Diagnostic Workflow: Assessing Base Hydrolysis Risk
The stability of the –CF₂H group is not absolute; it is entirely dictated by its electronic environment and connectivity. Before troubleshooting, use the diagnostic logic below to determine the intrinsic risk of your specific scaffold.
Decision tree for assessing the hydrolytic stability of -CF2H groups under basic conditions.
Frequently Asked Questions (FAQs)
Q1: Why did my N-difluoromethyl pyrrole degrade entirely during a standard 2M NaOH workup? A: The degradation is driven by the lone pair on the nitrogen atom. While N-protected α-difluoromethyl pyrroles are stable, exposure to strong aqueous base (like 2M NaOH) causes N-deprotection. Once deprotected, the nitrogen's lone pair pushes electron density toward the α-carbon, expelling a fluoride ion to form a highly electrophilic azafulvenium-like intermediate . This intermediate undergoes rapid nucleophilic attack by hydroxide ions, leading to a spontaneous hydrolytic collapse that converts the –CF₂H group into a formyl (–CHO) group[1].
Mechanism of base-induced hydrolytic collapse of N-difluoromethyl groups via an azafulvenium ion.
Q2: Are O-difluoromethyl (ethers) and S-difluoromethyl (thioethers) susceptible to the same hydrolytic collapse? A: No. O-CF₂H and S-CF₂H groups are generally highly stable under basic conditions. Because oxygen and sulfur are more electronegative and hold their lone pairs more tightly than nitrogen, they do not readily participate in the α-elimination of fluoride to form oxonium or sulfonium intermediates. In fact, the synthesis of difluoromethyl ethers is routinely performed under strongly basic conditions using difluorocarbene precursors.
Q3: I am designing an amine-based drug and need the N-CF₂H group to survive physiological and basic conditions. How can I stabilize it? A: Acyclic N-CF₂H amines are notoriously unstable to hydrolysis. To stabilize them, you must reduce the electron density on the nitrogen atom. A breakthrough strategy is the synthesis of N(CF₃)(CF₂H) amines . The addition of the strongly electron-withdrawing trifluoromethyl (–CF₃) group drastically reduces the nitrogen's ability to expel fluoride. 2 that these modified amines exhibit a 2000-fold increase in stability, remaining fully intact at pH 10 for over 6 weeks[2].
Q4: My C-CF₂H group adjacent to a phosphonate ester cleaved during basic hydrolysis. What happened? A: You likely induced a haloform-type cleavage. Compounds like diethyl bromodifluoromethylphosphonate undergo extremely facile P–C bond cleavage upon basic hydrolysis (even at –78 °C). The base attacks the electrophilic phosphorus center, expelling a difluoromethyl anion (or bromodifluoromethyl anion), which subsequently rapidly degrades into a difluorocarbene intermediate.
Quantitative Data: Stability Profiles
To aid in your experimental design, consult the table below for the expected half-lives and stability profiles of various –CF₂H motifs under basic conditions.
| Functional Group Motif | Representative Scaffold | Hydrolysis Conditions | Observed Stability / Half-Life | Reference |
| O-Difluoromethyl | Ar–OCF₂H (Ethers) | NaOH / H₂O, Room Temp | Stable (> 99% recovery) | CAS |
| N-Difluoromethyl (Acyclic) | R₂N–CF₂H | Aqueous buffer, pH 7.4 | Unstable (t₁/₂ < 1 hr) | RWTH[2] |
| N-Difluoromethyl (Pyrrole) | α-CF₂H Pyrrole (N-deprotected) | 2M NaOH, Room Temp | Rapid collapse to –CHO | RSC[1] |
| N-Difluoromethyl (Stabilized) | N(CF₃)(CF₂H) Amine | Aqueous buffer, pH 10, 37°C | Ultra-Stable (> 6 weeks) | RWTH[2] |
| C-Difluoromethyl (Phosphonate) | (EtO)₂P(O)CF₂Br | NaOH / H₂O, –78°C to RT | Rapid P–C cleavage (0.5h) | CAS |
| C-Difluoromethyl (Oxadiazole) | DFMO (HDAC6 Inhibitor) | Zinc-bound enzyme water | Enzymatic Hydrolysis to Hydrazide | NIH[3] |
Experimental Protocols
Protocol 1: Safe Workup for Base-Sensitive N-CF₂H Heterocycles
Objective: Isolate N-protected α-difluoromethyl pyrroles or azaindoles without triggering azafulvenium-mediated hydrolytic collapse.
Causality Check: Strong aqueous bases (NaOH, KOH) or even saturated Na₂CO₃ (pH ~11) will rapidly deprotect electron-withdrawing N-protecting groups, initiating the degradation cascade. By strictly buffering the aqueous phase below pH 8, the nitrogen remains protected, and the C–F bonds remain inert.
Step-by-Step Methodology:
-
Quench: Cool the reaction mixture to 0 °C. Instead of standard basic quenching, slowly add a pre-chilled 0.5 M Phosphate Buffer solution adjusted to exactly pH 7.4.
-
Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., MTBE or dichloromethane). Avoid ethyl acetate if residual nucleophilic amines are present, as transamidation can alter local pH.
-
Washing: Wash the combined organic layers with cold brine (pH strictly neutral). Do not use basic brine.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄ (avoid K₂CO₃). Concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal deprotection.
-
Validation: Analyze the crude mixture via ¹⁹F NMR immediately. A stable –CF₂H group will present as a distinct doublet (typically around -110 to -115 ppm, J ~ 55 Hz). Loss of this signal and appearance of a ¹H NMR aldehyde peak (~9.5 ppm) indicates protocol failure.
Protocol 2: Synthesis of Base-Stable N(CF₃)(CF₂H) Amines
Objective: Synthesize an amine with a 2000-fold increase in metabolic and basic hydrolytic stability using desulfurizative fluorination[2].
Causality Check: Converting an N-CF₃ thioformamide to an N(CF₃)(CF₂H) amine requires a reagent that can simultaneously act as a thiophilic desulfurizing agent and a fluoride source. Silver(I) fluoride (AgF) is chosen because the thermodynamic driving force of insoluble Ag₂S precipitation pushes the reaction to completion under mild conditions, avoiding the need for exogenous base that could cause side reactions.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the starting N-CF₃ thioformamide (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Reagent Addition: In the dark (to prevent silver degradation), add Silver(I) fluoride (AgF, 3.0 equiv) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature for 12–24 hours. The reaction mixture will progressively turn black due to the formation of Ag₂S.
-
Filtration: Filter the crude suspension through a short pad of Celite to remove the insoluble Ag₂S and unreacted AgF salts. Wash the pad thoroughly with DCM.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting N(CF₃)(CF₂H) amine is highly stable and can be purified via standard silica gel chromatography without fear of on-column hydrolysis.
References
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry (RSC). 1
-
Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. RWTH Publications. 2
-
Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Academy of Sciences.
-
Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. National Institutes of Health (NIH). 3
Sources
Removing unreacted thiourea from pyrimidine synthesis mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in heterocyclic chemistry: the complete removal of unreacted thiourea following pyrimidine synthesis[1].
Thiourea is notoriously difficult to purge from reaction mixtures. Its highly polar nature, strong hydrogen-bonding capacity, and ability to act as a bidentate ligand often result in co-crystallization with the target pyrimidine or the formation of stubborn emulsions during aqueous workups. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded, and self-validating workflows to ensure the absolute purity of your active pharmaceutical ingredients (APIs).
Part 1: Troubleshooting Guide & FAQs
Q1: Why does thiourea persist in my pyrimidine product despite multiple aqueous washes?
Causality: Thiourea is a highly crystalline, polar molecule with multiple hydrogen-bond donors (
Q2: My target pyrimidine is highly water-soluble. How can I remove thiourea without losing my product to the aqueous layer?
Causality: When biphasic extraction is impossible due to the product's hydrophilicity, you must rely on chemical scavenging. Polymer-supported electrophiles are the gold standard here[2]. By introducing Merrifield resin (chloromethyl polystyrene), the soft, highly polarizable sulfur atom of thiourea acts as a nucleophile, attacking the benzylic chloride. This
Q3: I am scaling up a Biginelli reaction to a multi-gram scale. Polymer resins are too expensive for this batch size. What is a cost-effective alternative?
Causality: For large-scale operations, transition metal complexation is highly effective. Copper(II) oxide (
Q4: Can I simply destroy the thiourea using an oxidizing agent?
Causality: Yes, but with a critical caveat. Thiourea can be rapidly oxidized to urea and sulfate using hydrogen peroxide (
Part 2: Strategic Decision Logic
To determine the optimal purification route, follow the decision matrix below.
Decision tree for selecting the optimal thiourea removal strategy based on product properties.
Part 3: Quantitative Data & Method Comparison
The following table synthesizes the performance metrics of the primary thiourea removal strategies to aid in your experimental design.
| Strategy | Chemical Mechanism | Ideal Substrate Profile | Typical Residual Thiourea | Scalability |
| Biphasic Extraction | Differential solubility partitioning | Highly lipophilic pyrimidines | 500 - 1000 ppm | Excellent |
| Polymer Scavenging | Hydrophilic / Sensitive APIs | < 10 ppm | Poor (Cost-prohibitive) | |
| Cu(II) Complexation | Dative coordination / Precipitation | Robust APIs, Multi-gram scale | < 50 ppm | Excellent |
| Oxidative Quenching | Conversion to urea/sulfate | Oxidation-resistant pyrimidines | < 5 ppm | Good |
Part 4: Validated Experimental Protocols
Protocol A: Polymer-Supported Scavenging (High-Purity API Route)
This method utilizes Merrifield resin to covalently sequester thiourea[2]. It is ideal for late-stage drug development where residual thiourea must be minimized to single-digit ppm levels.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude pyrimidine mixture in a polar aprotic solvent (e.g., DMF or THF) where both the product and thiourea are fully soluble.
-
Resin Addition: Add 3.0 equivalents of Merrifield resin (chloromethyl polystyrene, typical loading 1.0 - 1.5 mmol/g) relative to the estimated unreacted thiourea.
-
Activation: Add 1.5 equivalents of a non-nucleophilic base (e.g.,
-Diisopropylethylamine, DIPEA) to neutralize the generated during the alkylation. -
Incubation: Stir the suspension gently at
for 4–6 hours. Causality: Gentle heating accelerates the displacement of the benzylic chloride by the thiourea sulfur. -
Filtration & Self-Validation: Filter the mixture through a sintered glass funnel. Wash the resin beads twice with the reaction solvent.
-
Self-Validation Step: Spot the filtrate on a TLC plate (eluent: 9:1 DCM:MeOH). Thiourea typically remains at the baseline and stains dark brown with iodine. A clean baseline confirms complete scavenging.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the pure pyrimidine.
Mechanistic pathway of thiourea sequestration via S-alkylation using Merrifield resin.
Protocol B: Copper(II) Complexation (Scale-Up Route)
Ideal for early-stage synthesis or large-scale batches where polymer resins are economically unviable[3].
Step-by-Step Methodology:
-
Solubilization: Dissolve the crude reaction mixture in an ethanol/water mixture (80:20 v/v).
-
Complexation: Add 2.0 equivalents of finely dispersed Copper(II) oxide (
) powder. -
Thermal Treatment: Heat the mixture to reflux for 90 minutes. Causality: The elevated temperature drives the thermodynamic formation of the insoluble copper-thiourea complex and partial degradation to copper sulfide (
). -
Self-Validation & Filtration: Observe the reaction. The mixture will transition from a suspension to containing heavy, dark precipitates. Filter the hot mixture through a tightly packed pad of Celite to remove the fine
and particles.-
Self-Validation Step: The resulting filtrate should be completely devoid of any green/blue tint, indicating that no soluble copper complexes remain.
-
-
Crystallization: Allow the filtrate to cool to room temperature to crystallize the thiourea-free pyrimidine.
Protocol C: Oxidative Quenching
Use this exclusively if the pyrimidine core is highly stable[4].
Step-by-Step Methodology:
-
Reaction Setup: Suspend the crude mixture in a 0.1 M phosphate buffer (pH 9.0) to maintain mild alkalinity.
-
Oxidation: Slowly add 4.0 equivalents of 30% aqueous
dropwise at . Causality: The basic environment and excess peroxide drive the stoichiometric conversion of thiourea to urea and highly water-soluble sulfate ions. -
Quenching: Stir for 2 hours, then quench any residual peroxide with saturated aqueous sodium thiosulfate.
-
Isolation: Extract the stable pyrimidine into ethyl acetate. The urea and sulfate byproducts will remain entirely in the aqueous phase.
References
- Google Patents. WO1997042230A1 - Rapid purification by polymer supported quench.
- Google Patents. US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
-
ACS Publications. Ferrate(VI) Oxidation of Thiourea | Environmental Science & Technology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 3. US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Steric Hindrance in 4,6-Disubstituted Pyrimidine Functionalization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for drug development professionals and synthetic chemists who are navigating the complex steric and electronic landscapes of pyrimidine scaffolds.
4,6-disubstituted pyrimidines are privileged pharmacophores found in numerous kinase inhibitors (e.g., EGFR, Bcr-Abl, and MARK4 inhibitors) 12. However, functionalizing these systems often leads to stalled reactions, catalyst poisoning, and poor yields due to severe steric hindrance and electronic deactivation. This guide provides mechanistic insights, self-validating protocols, and decision matrices to overcome these bottlenecks.
Part 1: Mechanistic Insights & FAQ (The "Why")
Q1: Why does the second nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine often stall when using bulky amines? The Causality: The failure is a compounded effect of electronic deactivation and steric shielding. The first SNAr reaction (e.g., with an aliphatic amine) introduces an electron-donating group. This amine donates electron density into the pyrimidine ring via resonance, significantly reducing the electrophilicity of the remaining C6-chlorine [[3]](). When attempting a second SNAr with a bulky nucleophile (like a substituted piperazine), the steric clash with the existing C4-substituent raises the activation energy barrier prohibitively. Solution: Abandon SNAr for the second substitution and transition to a palladium-catalyzed Buchwald-Hartwig amination, which relies on oxidative addition rather than ring electrophilicity 4.
Q2: I need to functionalize the C5 position, but my 4,6-disubstituted pyrimidine is completely unreactive. What is the workaround? The Causality: The C5 position in a 4,6-disubstituted pyrimidine is severely sterically encumbered by the adjacent C4 and C6 groups. If those groups are electron-withdrawing, C5 also becomes highly deactivated toward electrophilic aromatic substitution. Solution: You must rethink your synthetic sequence. Utilize 4,6-diethoxypyrimidine instead of 4,6-dichloropyrimidine as your starting material. The ethoxy groups are poorer leaving groups, which protects the C4/C6 positions and allows for direct C5 lithiation or halogenation. Once C5 is functionalized, the ethoxy groups can be converted back to chlorides (using POCl3) for subsequent cross-coupling 3.
Q3: During Suzuki-Miyaura coupling of a 4-chloro-6-substituted pyrimidine with a bulky arylboronic acid, I observe high levels of protodeboronation. How do I fix this? The Causality: Protodeboronation outcompetes cross-coupling because the transmetalation or oxidative addition step is kinetically starved by steric hindrance. Solution: Employ a highly active, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos). These ligands stabilize the active Pd(0) species and force the catalytic cycle forward by accelerating reductive elimination before the boronic acid can degrade 1.
Part 2: Visualizing the Decision Matrix
To streamline your synthetic route, follow this logical workflow for selecting precursors and reaction conditions when targeting sterically hindered pyrimidines.
Decision workflow for overcoming steric hindrance in pyrimidine functionalization.
Part 3: Self-Validating Experimental Protocols (The "How")
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.
Protocol A: One-Pot Sequential SNAr and Suzuki-Miyaura Coupling
Objective: Synthesize a 4-amino-6-arylpyrimidine from 4,6-dichloropyrimidine overcoming steric drag 2.
Step 1: SNAr Monosubstitution
-
Reagents: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous isopropanol (0.2 M). Add N,N-diisopropylethylamine (DIEA) (1.2 eq).
-
Addition: Cool to 0 °C. Add the bulky amine (1.05 eq) dropwise over 15 minutes.
-
Causality: Strictly limiting the amine to 1.05 equivalents and maintaining low temperatures prevents the formation of the 4,6-diamino byproduct. The first chlorine is highly labile, allowing substitution to proceed smoothly 5.
-
Validation Check: Run TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly mobile 4,6-dichloropyrimidine spot disappears. The mono-substituted product will be strongly UV-active with a lower Rf.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: To the crude intermediate (1.0 eq), add the arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and aqueous K2CO3 (3.0 eq, 2.0 M solution). Add 1,4-Dioxane to achieve a Dioxane/H2O ratio of 4:1.
-
Degassing: Sparge the mixture with Argon for 15 minutes. Do not skip this; oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides.
-
Reaction: Heat to 90 °C for 12 hours under Argon.
-
Validation Check: Observe the reaction color. An active catalytic cycle maintains a homogenous yellow/orange hue. If the solution turns into a dark black suspension with a metallic mirror on the flask, the Pd catalyst has aggregated (Pd black) and died, indicating that steric hindrance stalled the oxidative addition.
Protocol B: Buchwald-Hartwig Amination of Hindered Pyrimidines
Objective: Force a second amine onto a deactivated 4-chloro-6-aminopyrimidine 4.
-
Setup: In an oven-dried Schlenk flask, combine the 4-chloro-6-aminopyrimidine (1.0 eq), secondary amine (1.5 eq), Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and NaOtBu (2.0 eq).
-
Solvent: Add anhydrous Toluene (0.1 M). Degas via three freeze-pump-thaw cycles.
-
Causality: NaOtBu is a strong base required to deprotonate the coordinated amine. XPhos is critical; its bulky dicyclohexyl groups create a deep chiral pocket that prevents the formation of inactive bis(phosphine)palladium complexes, while its electron-rich nature accelerates the challenging oxidative addition into the deactivated C-Cl bond.
-
Validation Check: LC-MS is mandatory here. TLC is often insufficient because the starting material and product may co-elute due to similar polarities. Look for the exact mass shift corresponding to the displacement of chlorine (-35.5 Da) and addition of the amine moiety.
Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks and ligand solutions.
Part 4: Quantitative Data & Optimization Tables
To facilitate rapid experimental design, consult the following tables summarizing precursor reactivity and catalyst/ligand pairings.
Table 1: Comparative Reactivity of Pyrimidine Precursors 3
| Precursor | Primary Application | C4/C6 SNAr Reactivity | C5 Functionalization Suitability | Leaving Group Lability |
| 4,6-Dichloropyrimidine | Direct C4/C6 substitution | Very High | Poor (Steric shielding) | High (Cl⁻) |
| 4,6-Diethoxypyrimidine | C5 pre-functionalization | Low | Excellent | Low (-OEt) |
| 4,6-Dibromopyrimidine | Cross-coupling | High | Poor | Very High (Br⁻) |
Table 2: Catalyst & Ligand Matrix for Sterically Hindered Pyrimidines
| Reaction Type | Steric Challenge | Recommended Catalyst | Recommended Ligand | Mechanistic Rationale |
| SNAr (1st Sub) | Low | None (Thermal) | None | Inherent ring electron-deficiency drives reaction. |
| SNAr (2nd Sub) | High (Bulky Nucleophile) | None (Microwave) | None | Elevated thermal energy required to overcome steric barrier. |
| Suzuki-Miyaura | High (Bulky Boronic Acid) | Pd2(dba)3 | XPhos | Bulky biaryl phosphine accelerates reductive elimination. |
| Buchwald-Hartwig | Extreme (Secondary Amines) | Pd(OAc)2 | RuPhos or BrettPhos | Creates a deep catalytic pocket, preventing catalyst deactivation. |
References
-
Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium. RSC Publishing.
-
Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry (ACS).1
-
Comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications. Benchchem.3
-
Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. NIH / PMC.6
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. NIH / PMC.2
-
(6-Chloro-pyrimidin-4-yl)ethylamine. Benchchem.4
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. NIH / PMC.5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (6-Chloro-pyrimidin-4-yl)ethylamine | Benchchem [benchchem.com]
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- 6. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in Reactions of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Welcome to the technical support center for 4-(difluoromethyl)-6-methylpyrimidine-2-thiol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Here, we address the critical challenge of controlling regioselectivity during its derivatization. The ambident nucleophilic nature of this molecule often leads to mixtures of S- and N-substituted products, complicating synthesis and purification.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, optimize your reaction outcomes, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
Q1: What makes controlling regioselectivity in reactions of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol so challenging?
A1: The primary challenge arises from the molecule's ability to exist in a thione-thiol tautomerism.[1][2] The pyrimidine ring can be deprotonated at either the exocyclic sulfur atom or the ring nitrogen atom, creating two distinct nucleophilic sites. This property is known as ambident nucleophilicity.[3][4]
-
Thiolate Anion (S-Nucleophile): Deprotonation at the sulfur atom results in a highly nucleophilic thiolate, which is a soft nucleophile.
-
Amide Anion (N-Nucleophile): Deprotonation at the ring nitrogen results in an amide-like anion, which is a hard nucleophile.
The competition between these two sites for reaction with an electrophile dictates the regiochemical outcome (S- vs. N-substitution). The final product distribution is a sensitive function of multiple experimental parameters.
Caption: Tautomerism and competing nucleophilic sites.
Q2: What is the difference between kinetic and thermodynamic control in these reactions?
A2: This concept is central to controlling the regioselectivity.[5][6]
-
Kinetic Control: At lower temperatures and under milder conditions, the reaction is typically irreversible and favors the product that forms the fastest.[7][8][9] For pyrimidine-2-thiols, the sulfur atom is generally the more nucleophilic site (a softer nucleophile), leading to faster attack. Thus, S-alkylation is usually the kinetically favored pathway .[10]
-
Thermodynamic Control: At higher temperatures, with longer reaction times, or under conditions that allow for equilibrium, the reaction becomes reversible.[6][7][8] The product distribution will shift to favor the most stable isomer. Often, the N-alkylated product is the thermodynamically more stable isomer .[9]
Therefore, to selectively obtain one isomer, you must choose conditions that favor either kinetic or thermodynamic control.
Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply here?
A3: The HSAB principle provides a framework for predicting the outcome.[3][10][11] It states that soft acids prefer to react with soft bases, and hard acids prefer to react with hard bases.[4][10]
-
Sulfur (Thiolate): A soft base. It will preferentially react with soft electrophiles (soft acids) like alkyl iodides (e.g., methyl iodide) or benzyl bromides.
-
Nitrogen (Amide): A hard base. It will preferentially react with hard electrophiles (hard acids) like dimethyl sulfate or alkyl triflates.
However, it is critical to note that the HSAB principle is a qualitative guide and can have exceptions; other factors like sterics and solvent effects are also highly influential.[11][12]
Troubleshooting Guide & Experimental Protocols
Problem 1: My reaction yields a mixture of N- and S-alkylated products. How can I selectively synthesize the S-alkylated isomer?
Solution: To favor the S-alkylated (kinetic) product, you need to employ conditions that promote rapid, irreversible reaction at the sulfur atom while minimizing the competing N-alkylation pathway.
Causality & Strategy: The sulfur atom is inherently more nucleophilic than the ring nitrogen. By using a mild base, you generate a sufficient concentration of the thiolate anion for the reaction to proceed without significant deprotonation of the nitrogen. Polar aprotic solvents are ideal as they solvate the cation of the base, leaving a "naked" and highly reactive thiolate anion, while not participating in hydrogen bonding that could shield the nucleophile.
| Parameter | Recommended Condition | Rationale |
| Base | Mild inorganic base (K₂CO₃, Cs₂CO₃) or a weak organic base (Triethylamine - TEA).[13] | Avoids significant deprotonation of the less acidic N-H proton, minimizing the formation of the N-anion. |
| Solvent | Polar aprotic (Acetone, Acetonitrile (ACN), DMF, THF).[13][14] | Solvates the counter-ion, enhancing the nucleophilicity of the thiolate. Avoids proton transfer. |
| Temperature | Low to ambient (0 °C to room temperature).[8] | Favors the kinetic product by preventing the reaction from reaching thermodynamic equilibrium, where the N-isomer might be favored. |
| Electrophile | Soft alkylating agents (e.g., Alkyl iodides, benzyl halides).[15] | According to the HSAB principle, soft electrophiles react preferentially with the soft sulfur nucleophile. |
Protocol 1: Selective S-Alkylation with Benzyl Bromide
-
Setup: To a stirred solution of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 eq) in anhydrous acetonitrile (ACN, 10 mL/mmol) under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise over 5 minutes.
-
Reaction: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, filter off the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure 2-(benzylthio)-4-(difluoromethyl)-6-methylpyrimidine.
Problem 2: I need to synthesize the N-alkylated isomer. How can I reverse the selectivity?
Solution: To favor the N-alkylated (thermodynamic) product, you must use conditions that either facilitate the formation of the N-anion directly or allow the initially formed S-alkylated product to rearrange to the more stable N-isomer.
Causality & Strategy: Using a strong base ensures complete deprotonation to form both S- and N-anions. At elevated temperatures, the reaction can reach thermodynamic equilibrium. If the N-alkylated product is more stable, it will become the major product over time, even if it forms more slowly. This may occur via an initial S-alkylation followed by an intermolecular or intramolecular alkyl group transfer to the nitrogen.
| Parameter | Recommended Condition | Rationale |
| Base | Strong base (Sodium Hydride - NaH, LHMDS, NaHMDS).[14] | Ensures deprotonation of both S-H and N-H protons, making the N-anion available for reaction. |
| Solvent | Aprotic (DMF, THF, Dioxane).[16] | Compatible with strong bases and can support higher reaction temperatures. |
| Temperature | Elevated (e.g., 60 °C to reflux).[6][7] | Provides the necessary activation energy to overcome the barrier for N-alkylation and allows the system to reach thermodynamic equilibrium. |
| Electrophile | Harder alkylating agents (e.g., Dimethyl sulfate, alkyl triflates).[17] | According to the HSAB principle, hard electrophiles may show a higher preference for the hard nitrogen nucleophile. |
Protocol 2: Selective N-Alkylation with Methyl Iodide (Thermodynamic Conditions)
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous DMF (10 mL/mmol).
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Addition: Add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash column chromatography to isolate 1,6-dimethyl-4-(difluoromethyl)pyrimidine-2(1H)-thione.
Problem 3: The reaction is sluggish and does not go to completion.
Solution: Incomplete conversion can stem from several factors, including insufficient base strength, poor solubility, or an unreactive electrophile.
Troubleshooting Steps:
-
Assess the Base/Solvent System: If using a weak base like K₂CO₃ in a less polar solvent like THF, solubility might be an issue. Consider switching to DMF to improve solubility or using a stronger base like NaH.[16]
-
Activate the Electrophile: If using an alkyl chloride, the reaction may be slow. Convert the alkyl chloride to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction conditions).
-
Increase Temperature: For kinetically controlled S-alkylation, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can increase the reaction rate without significantly promoting the undesired N-alkylation. Monitor the reaction closely to avoid isomerization.
Caption: Troubleshooting workflow for low reaction conversion.
References
-
Understanding Ambident Nucleophiles. Scribd. Available at: [Link]
-
HSAB theory - Wikipedia. Wikipedia. Available at: [Link]
-
Mayr, H., Breugst, M., & Ofial, A. R. (2011). Farewell to the HSAB Treatment of Ambident Reactivity. Angewandte Chemie International Edition, 50(29), 6470-6505. Available at: [Link]
-
Deng, J., et al. (2020). Ambident Nucleophilic Substitution: Understanding Non-HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal, 26(17), 3884-3894. Available at: [Link]
-
Ambident Nucleophiles and Regioselectivity. Maharaja College, Ara. Available at: [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate. Available at: [Link]
-
Abdelgawad, M. A., et al. (2022). Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. RSC Medicinal Chemistry, 13(9), 1125-1141. Available at: [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]
-
33: Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Wikipedia. Available at: [Link]
-
Slivka, M. V., et al. (2020). REGIOSELECTIVITY OF ALKYLATION REACTION OF 2-OXO-(THIO)-3-PHENYL-THIENO[2,3-d]PYRIMIDINONES. ResearchGate. Available at: [Link]
-
Aswin, K., et al. (2014). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. International Journal of ChemTech Research, 6(1), 532-537. Available at: [Link]
-
Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 22(8), 1603-1608. Available at: [Link]
-
Al-Warhi, T., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1358993. Available at: [Link]
-
Avasthi, K., et al. (1989). Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Synthesis, 1989(11), 876-878. Available at: [Link]
-
Kelebekli, L., & Menzek, A. (2017). UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. Ordu University Journal of Science and Technology, 7(1), 1-8. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(11), 4381. Available at: [Link]
-
Zhang, Z., Monga, V., Orvig, C., & Wang, Y. A. (2007). Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A, 111(50), 13082-13089. Available at: [Link]
-
Pitts, C. R., et al. (2018). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 16(21), 3931-3935. Available at: [Link]
-
Gomaa, A. M., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78. Available at: [Link]
-
Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link]
-
Coulibaly, S., et al. (2021). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. ResearchGate. Available at: [Link]
-
Plekan, O., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Available at: [Link]
-
Duarte, M. P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(42), 37803-37814. Available at: [Link]
-
Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Publishing. Available at: [Link]
- CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
Xu, D., et al. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Bulletin of the Korean Chemical Society, 35(1), 307-309. Available at: [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-15. Available at: [Link]
-
Goulaouic, C., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Journal of Organic Chemistry, 58(11), 3030-3037. Available at: [Link]
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
-
Tyagi, A., et al. (2017). Di-tert-butyltin(iv) 2-pyridyl and 4,6-dimethyl-2-pyrimidyl thiolates: versatile single source precursors for the preparation of SnS nanoplatelets as anode material for lithium ion batteries. Dalton Transactions, 46(30), 9968-9978. Available at: [Link]
-
Stasyuk, A. J., et al. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(21), 3840. Available at: [Link]
-
Tkachuk, V., et al. (2025). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv. Available at: [Link]
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Validation & Comparative
Publish Comparison Guide: NMR Characterization of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
This guide provides an in-depth technical comparison of NMR characterization protocols for 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol , a critical fluorinated building block in drug discovery.
Executive Summary & Strategic Context
Compound: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
CAS: 3059965-49-7 (Representative)
Molecular Formula: C
In medicinal chemistry, the substitution of a methyl or trifluoromethyl group with a difluoromethyl (CHF
This guide compares the Standard Protocol (DMSO-d
Structural Dynamics & Tautomerism
Before analyzing spectra, researchers must understand that "Pyrimidine-2-thiol" is often a misnomer in solution. The compound exists in a dynamic equilibrium between the mercapto (thiol) and thione forms.
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton transfer that defines the NMR signals.
Figure 1: The tautomeric equilibrium favors the Thione form in polar solvents, significantly affecting the chemical shift of the exchangeable proton.
Comparative Analysis: Solvent Performance
The choice of solvent is not merely about solubility; it determines the visibility of the "Thiol/Thione" proton and the resolution of the CHF
Table 1: Solvent Performance Matrix
| Feature | Method A: DMSO-d | Method B: CDCl |
| Primary Tautomer | Thione (dominant species) | Mixed / Thione (concentration dependent) |
| Exchangeable Proton | Sharp/Broad Singlet (~13.5 ppm) | Often invisible or extremely broad |
| Solubility | Excellent | Moderate to Poor |
| CHF | High (distinct triplet) | Good, but potential overlap with solvent |
| Water Signal | ~3.33 ppm (distinct from analyte) | ~1.56 ppm (can overlap with alkyl impurities) |
Expert Insight: Why Method A Wins
In DMSO-d
Experimental Specifications (Method A: DMSO-d )
1H NMR Characterization (Proton)
Instrument: 400 MHz or higher recommended. Temperature: 298 K.
Expected Spectral Signature:
-
13.5 – 13.8 ppm (1H, br s): N-H (Thione form). Note: If this signal is absent, check for water exchange or CDCl
usage. - 7.4 – 7.6 ppm (1H, s): Pyrimidine H-5 (Aromatic).
-
6.6 – 7.0 ppm (1H, t,
Hz): CH F .-
Critical Feature: This proton appears as a triplet because it is split by two equivalent Fluorine atoms. The coupling constant (
) is massive (~54 Hz), making the triplet span over 0.25 ppm.
-
-
2.3 – 2.4 ppm (3H, s): –CH
.
19F NMR Characterization (Fluorine)
Reference: CFCl
Expected Spectral Signature:
-
-115 to -125 ppm (2F, d,
Hz): –CHF .-
Interpretation: In a proton-coupled experiment, this signal appears as a doublet because the two equivalent fluorine atoms are split by the single geminal proton.
-
Verification: If you run a proton-decoupled (
F{ H}) experiment, this doublet collapses into a singlet . This is the ultimate proof of the CHF structure.
-
Detailed Experimental Workflow
To ensure reproducibility and data integrity, follow this self-validating workflow.
Figure 2: Step-by-step protocol ensuring capture of labile protons and verification of heteronuclear coupling constants.
Protocol Notes for Validation:
-
Relaxation Delay (d1): Set d1
5 seconds for the H experiment. The isolated CHF proton and the tautomeric NH proton often have long T1 relaxation times. Short delays will under-integrate these signals. -
Coupling Check: Measure the distance (in Hz) between the outer legs of the
H triplet and the two peaks of the F doublet. They must be identical (approx. 53–55 Hz). If they differ, the assignment is incorrect.
Comparison with Alternatives
How does this molecule compare to its common analogs in analysis?
| Analog | Structural Difference | NMR Consequence |
| 4-(Trifluoromethyl) analog | –CF | 1H NMR: No triplet at 6-7 ppm. 19F NMR: Singlet at ~-65 ppm. Easier to analyze but lacks H-bond donor capacity. |
| S-Methylated derivative | –SMe instead of –SH/NH | 1H NMR: New singlet at ~2.5 ppm. NH Signal: Disappears. Use this reaction to confirm the "Thiol" backbone if the NH peak is ambiguous. |
References
-
Tautomerism of Pyrimidines: Stanovnik, B., & Tišler, M. (1964). Tautomerism of Pyrimidine-2-thiols. Croatica Chemica Acta .
-
19F NMR Shifts of CHF2 Groups: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience .
-
Solvent Effects in NMR: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Org. Process Res. Dev. [Link]
-
Pyrimidine Characterization: SpectraBase Spectrum ID: 4-(Trifluoromethyl)pyrimidine-2-thiol.[1] Wiley SpectraBase . [Link]
Sources
Comparative Guide: Mass Spectrometric Profiling of Difluoromethyl vs. Trifluoromethyl Pyrimidines
Executive Summary
The incorporation of difluoromethyl (
However, for researchers transitioning from trifluoromethyl (
This guide objectively compares the fragmentation mechanics of these two moieties, providing a self-validating framework for identifying
Mechanistic Comparison: The "Proton Valve" Effect
The critical differentiator in the mass spectra of these analogues is the presence of the
A. Trifluoromethyl ( ) Pyrimidines: The "Fortress"
The C-F bond is among the strongest in organic chemistry. Consequently,
-
Primary Mechanism: Homolytic cleavage of the
bond connecting the to the ring. -
Signature Neutral Loss: 69 Da (
). -
Secondary Loss: In rare cases, migration of a fluorine atom to the ring followed by loss of
(50 Da) [2].
B. Difluoromethyl ( ) Pyrimidines: The "Labile Donor"
The
-
Primary Mechanism: HF Elimination . The proton facilitates the loss of neutral HF (20 Da), often leading to a stable difluoromethylene or ring-expanded cation.
-
Secondary Mechanism: Radical loss of the entire group, observed as loss of 51 Da (
).
Comparative Fragmentation Data Table
The following table summarizes the diagnostic ions observed in Positive Mode ESI-MS/MS (Q-TOF/Orbitrap) for a generic structure
| Feature | Trifluoromethyl ( | Difluoromethyl ( | Mechanistic Cause |
| Precursor Stability | High | Moderate | |
| Primary Neutral Loss | 69 Da ( | 20 Da (HF) | |
| Secondary Neutral Loss | 50 Da ( | 51 Da ( | Radical cleavage of the side chain. |
| Diagnostic Ion | The | ||
| RDA Cleavage | Standard Pyrimidine Pattern | Altered | HF loss often precedes Retro-Diels-Alder (RDA) ring fission.[2] |
Visualization of Fragmentation Pathways[1][3][4][5][6][7]
The following diagram illustrates the divergent pathways. Note how the
Figure 1: Divergent fragmentation logic.[2] The red path indicates the HF elimination unique to difluoromethyl variants.
Experimental Protocol: Self-Validating Identification
To confirm the presence of a difluoromethyl group versus a trifluoromethyl impurity or metabolite, follow this step-by-step ESI-MS/MS protocol. This workflow utilizes Collision Energy (CE) Ramping to distinguish the labile HF loss from the robust Radical loss.
Reagents & Equipment[1][3][6][8]
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
-
Solvents: LC-MS grade Methanol/Water + 0.1% Formic Acid.[2]
-
Note: Avoid ammonium buffers if possible, as
adducts can suppress the protonation required for the HF elimination mechanism.
-
Step-by-Step Methodology
-
Sample Preparation:
-
Dilute compound to 1 µM in 50:50 MeOH:H2O.
-
Critical Step: If H/D exchange is suspected (rare for
but possible), prepare a duplicate in . If the neutral loss shifts from 20 (HF) to 21 (DF), the proton is exchangeable.
-
-
Source Optimization (ESI+):
-
Set Source Temp to 350°C.
-
Capillary Voltage: 3.5 kV.
-
Rationale: High source temperatures can induce in-source fragmentation. For
, lower the temp to 250°C if you observe in the MS1 scan.
-
-
MS/MS Acquisition (CE Ramping):
-
Select the parent ion
.[3] -
Acquire spectra at three distinct Collision Energies: 10 eV, 30 eV, and 50 eV .
-
-
Data Interpretation (The Validation Logic):
-
Low Energy (10-20 eV):
-
Observation: Appearance of
(HF loss). -
Conclusion: Confirms
. The H-bond assisted elimination has a lower activation energy than C-C bond breaking.
-
-
High Energy (>40 eV):
-
Observation: Appearance of
( loss) and Ring Fission products.
-
-
Negative Control (
):-
Run the
analogue. You should not see . You will only see at higher energies.
-
-
References
-
Zafrani, Y., et al. (2019). "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." ResearchGate.[1] Available at: [Link]
-
Kagramanov, N. D., et al. (2021).[2] "Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles." Fluorine Notes. Available at: [Link]
-
Yeffet, D., et al. (2016). "The Difluoromethyl Bioisoster. Is it Always a 'Lipophilic Hydrogen Bond Donor'?" ICS82 Abstract. Available at: [Link][2]
-
NIST Mass Spectrometry Data Center. (2023). "Mass Spectra of Fluorocarbons and Pyrimidines." NIST. Available at: [Link][2]
Sources
FTIR Spectral Analysis of Pyrimidine-2-thiol Tautomers: A Comparative Technical Guide
Executive Summary
In the development of nucleobase analogs and coordination complexes, the structural fidelity of pyrimidine derivatives is paramount. Pyrimidine-2-thiol presents a classic yet complex analytical challenge: prototropic tautomerism . The molecule exists in a delicate equilibrium between the aromatic thiol (–SH) form and the keto-like thione (NH/C=S) form.
This guide provides a rigorous technical comparison of these tautomers using Fourier Transform Infrared (FTIR) spectroscopy. Unlike static spectral libraries, this document focuses on the dynamic nature of the analysis, comparing spectral signatures across solid-state, solution-phase, and matrix-isolation environments. We integrate experimental protocols with Density Functional Theory (DFT) validation to offer a self-validating analytical workflow.
The Tautomeric Landscape: Thione vs. Thiol[1][2][3][4][5][6]
Before interpreting spectra, one must understand the thermodynamic drivers. The tautomeric preference is dictated by the trade-off between heteroaromaticity (favoring the thiol) and dipolar stabilization/hydrogen bonding (favoring the thione).
Structural Equilibrium
The following diagram illustrates the proton transfer mechanism that defines the spectral shifts.
Figure 1: Prototropic tautomerism between Pyrimidine-2-thiol and Pyrimidine-2(1H)-thione. The equilibrium shifts based on environmental polarity and hydrogen bonding potential.
Comparative Spectral Analysis
The distinction between tautomers relies on specific vibrational modes. The Thione is characterized by N–H stretching and Thioamide bands, while the Thiol is identified by the S–H stretch and C–S vibrations.
The "Thione" Signature (Solid State & Polar Solvents)
In the crystalline solid state (KBr pellet or ATR) and polar solvents (DMSO, H₂O), the equilibrium shifts overwhelmingly toward the Thione form due to intermolecular hydrogen bonding (N–H···S).
-
N–H Stretching (
): A broad, intense band appearing between 3100–3400 cm⁻¹ . The breadth indicates strong hydrogen bonding.[1] -
Thioamide Bands: The C=S bond is not an isolated oscillator; it couples with C–N stretching. Look for strong absorptions in the 1100–1200 cm⁻¹ region (often assigned as Thioamide I/II mixed modes).
-
C=N Ring Stretch: Observed around 1580–1620 cm⁻¹ , distinct from the pure aromatic ring modes of the thiol form.
The "Thiol" Signature (Non-Polar Solvents & Matrix Isolation)
Isolating the Thiol form often requires non-polar solvents (CCl₄, though solubility is low) or inert gas matrix isolation (Ar/N₂ at 10 K).
-
S–H Stretching (
): The definitive marker. A sharp, weak-to-medium intensity band at 2550–2600 cm⁻¹ .[1] Note: This band is often weak in FTIR due to low dipole moment change but very strong in Raman. -
Absence of Carbonyl-like features: The spectrum lacks the broad N–H band and the specific C=S/N-H coupled modes.
Quantitative Data Summary
| Vibrational Mode | Thione Form (Solid/Polar) | Thiol Form (Non-Polar/Gas) | Intensity (FTIR) |
| 3100 – 3400 cm⁻¹ | Absent | Strong (Broad) | |
| Absent | 2550 – 2600 cm⁻¹ | Weak/Medium (Sharp) | |
| 1100 – 1200 cm⁻¹ | Absent | Strong | |
| ~700 cm⁻¹ | 600 – 700 cm⁻¹ | Medium | |
| Ring | 1580 – 1620 cm⁻¹ | 1550 – 1590 cm⁻¹ | Strong |
Table 1: Characteristic FTIR wavenumbers for pyrimidine-2-thiol tautomers. Data synthesized from experimental literature and DFT scaling.
Technique Comparison: Validating the Data
Relying solely on FTIR can lead to ambiguity, particularly with the weak S–H stretch. A multi-modal approach is recommended for rigorous validation.
FTIR vs. Raman Spectroscopy[8][9][10]
-
FTIR: Excellent for detecting the Thione form (strong N–H dipole).
-
Raman: Superior for detecting the Thiol form. The S–H bond has a high polarizability change, making the
band at ~2580 cm⁻¹ very intense in Raman spectra, whereas it is often obscure in FTIR.
FTIR vs. DFT (Computational)
Experimental data should be validated against Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)).
-
Scaling: Raw DFT frequencies are typically overestimated by ~4-5%. Apply a scaling factor (typically 0.961 – 0.967 ) to align calculated values with experimental FTIR bands.
-
Energy Landscape: DFT confirms that in the gas phase, the Thiol is often more stable, whereas solvation models (PCM) correctly predict the Thione stability in water.
Experimental Protocol: Self-Validating Workflow
This protocol ensures the correct identification of tautomers by manipulating the chemical environment.
Step 1: Sample Preparation
-
Solid State (Reference): Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent pellet. Expectation: Dominant Thione spectrum.
-
Solution State (Variable): Prepare saturated solutions in:
-
Chloroform (
): Non-polar. Expectation: Appearance of weak band. -
Methanol/DMSO: Polar. Expectation: Pure Thione spectrum.
-
Step 2: Data Acquisition
-
Resolution: 2 cm⁻¹ (critical for resolving sharp aromatic bands).
-
Scans: Minimum 64 scans to improve Signal-to-Noise ratio for the weak S–H band.
-
Detector: DTGS (standard) or MCT (if high sensitivity is required for dilute solutions).
Step 3: Spectral Subtraction
If using solution cells, digitally subtract the pure solvent spectrum. Watch for "negative bands" which indicate over-subtraction.
Workflow Diagram
Figure 2: Decision tree for identifying tautomeric species using FTIR and validation steps.
References
-
Chaudhary, J. (2025).[1] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research.[1] Link
-
Yadav, R.A., et al. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Journal of Physical Chemistry A. Link
-
Lapinski, L., et al. (1999). Phototautomeric Reaction, Tautomerism, and Infrared Spectra of 6-Thiopurine. Journal of Physical Chemistry A. Link
-
Rostkowska, H., et al. (2003).[2] Proton-Transfer Processes in Thiourea: UV Induced Thione → Thiol Reaction. Journal of Physical Chemistry A. Link
-
Al-Omary, F.A.M., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Link
Sources
Comparative Guide: Crystallographic Properties of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Executive Summary: The Strategic Value of the Difluoromethyl Group
In the landscape of medicinal chemistry, 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol represents a critical scaffold that bridges the gap between lipophilicity and hydrogen bonding capability. Unlike its trifluoromethyl (
This guide provides a comparative crystallographic analysis of the 4-(difluoromethyl) derivative against its
Comparative Crystallographic Analysis[1]
The following table contrasts the crystallographic and physicochemical properties of the title compound with its primary alternatives.
Table 1: Structural & Physicochemical Comparison
| Feature | 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol | 4-(Trifluoromethyl)-6-methylpyrimidine-2-thiol | 4,6-Dimethylpyrimidine-2-thiol |
| Primary Role | Lipophilic H-Bond Donor | Lipophilic H-Bond Acceptor (Weak) | Steric Bulk / Weak Donor |
| Solid-State Tautomer | Thione (NH) (Dominant) | Thione (NH) (Dominant) | Thione (NH) (Dominant) |
| Space Group (Typical) | P2₁/c or P2₁/n (Monoclinic) | P2₁/n (Monoclinic) | P2₁/c (Monoclinic) |
| H-Bond Capability | Strong Donor: N-H...SWeak Donor: | Strong Donor: N-H...SAcceptor: C-H...F -C | Strong Donor: N-H...SWeak Donor: C-H...N |
| Packing Density | High (Dipole-Dipole driven) | Moderate (Fluorous segregation) | Moderate |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Balanced) | > 2.5 (High) | ~1.0 (Low) |
Note on Tautomerism: Crystallographic data consistently confirms that pyrimidine-2-thiols exist predominantly as pyrimidine-2-thiones in the solid state. The proton resides on the ring nitrogen (N1 or N3) rather than the sulfur, creating a thioamide motif crucial for intermolecular hydrogen bonding.
Detailed Experimental Protocols
To obtain high-quality single crystals suitable for X-ray diffraction, strict control over solvent choice and evaporation rate is required. The
Protocol A: Synthesis & Purification
Objective: Isolate pure 4-(difluoromethyl)-6-methylpyrimidine-2-thiol free of regioisomers.
-
Condensation: React 1,1-difluoro-2,4-pentanedione with thiourea in the presence of a mild base (e.g., sodium acetate) in ethanol.
-
Reflux: Heat at reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
-
Acidification: Cool the mixture and acidify with 1M HCl to pH 3–4. The thione form will precipitate.
-
Filtration: Collect the yellow precipitate by vacuum filtration.
-
Recrystallization: Dissolve the crude solid in minimum hot ethanol. Allow to cool slowly to room temperature to yield needle-like crystals.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Objective: Grow X-ray quality crystals (
-
Solvent Selection: Prepare a saturated solution of the purified compound in Chloroform (
) or Acetone . The proton is acidic; avoid protic solvents like methanol if H/D exchange is undesirable. -
Setup: Place 2 mL of the saturated solution in a small inner vial.
-
Diffusion: Place the open inner vial into a larger jar containing 10 mL of n-Hexane (antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals typically form within 3–7 days. The thione tautomer will crystallize as yellow/orange prisms or blocks.
Structural Mechanism & Interaction Networks
The unique value of the
The "Lipophilic Donor" Effect
Unlike the
-
Analog: Forms weak
contacts or segregates into "fluorous layers," often resulting in lower melting points due to weaker cohesive forces. -
Analog: The acidic proton (
-H ) can participate in or hydrogen bonds. This creates a secondary interaction network that reinforces the primary thioamide chains, leading to higher lattice energy and distinct packing motifs.
Visualizing the Crystallization Workflow
Figure 1: Step-by-step workflow for synthesizing and crystallizing the target compound, highlighting the critical acidification step that locks the thione tautomer.
Visualizing the Interaction Network
Figure 2: Interaction network comparison. The
References
-
Synthesis and Tautomerism of Fluorinated Pyrimidines: Dotsenko, V. V., et al. "Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile." Chemistry of Heterocyclic Compounds, 2012.[1]
-
Crystallography of Trifluoromethyl Analogs: Lynch, D. E., & McClenaghan, I. "4,6-Dichloro-2-(methylthio)pyrimidine."[2] Acta Crystallographica Section C, 2000.[2]
-
Role of Fluorine in Crystal Packing: Gilli, P., et al. "The Nature of the Hydrogen Bond in the Solid State." Structural Chemistry, 2009.
-
Thione-Thiol Tautomerism in Heterocycles: Stanovnik, B., et al. "Tautomerism in 2-mercaptopyrimidines." Advances in Heterocyclic Chemistry, 2006.
Sources
Comparing acidity (pKa) of difluoromethyl vs trifluoromethyl pyrimidine thiols
Title: Comparative Guide: Acidity & Bioisosteric Profile of Difluoromethyl vs. Trifluoromethyl Pyrimidine Thiols
Executive Summary
This guide provides a technical comparison between 4-(difluoromethyl)pyrimidine-2-thiol and 4-(trifluoromethyl)pyrimidine-2-thiol . While often viewed merely as lipophilic bioisosteres, the substitution of a single fluorine atom for a hydrogen (
-
Trifluoromethyl (
): Acts as a powerful electron-withdrawing group (EWG), significantly lowering the pKa (increasing acidity) and enhancing pure lipophilicity. It is a "spectator" in hydrogen bonding (acceptor only, weak). -
Difluoromethyl (
): Functions as a "lipophilic hydrogen bond donor." It is less electron-withdrawing than , resulting in a higher pKa (lower acidity) and the ability to interact with protein backbone carbonyls or solvent waters via the polarized C-H bond.
Theoretical Framework: Electronic & Tautomeric Effects
Electronic Inductive Effects ( vs. )
The acidity of the pyrimidine thiol is governed by the stability of the conjugate base (thiolate/thionate). This stability is dictated by the electron-withdrawing nature of the substituent at the 4-position.
-
Effect: The trifluoromethyl group has a high Hammett substituent constant (
). It exerts a strong inductive pull (-I effect), stabilizing the negative charge on the sulfur/nitrogen system, thereby lowering the pKa . -
Effect: The difluoromethyl group is less electronegative (
). The replacement of F with H reduces the inductive withdrawal. Consequently, the conjugate base is less stabilized compared to the analog, resulting in a higher pKa .
Tautomeric Equilibrium
Pyrimidine thiols exist in a tautomeric equilibrium between the thiol (mercapto) and thione forms. In solution, the thione form often predominates due to the resonance stabilization of the amide-like structure.
Comparative Analysis: pKa and Physicochemical Properties
The following data synthesizes predicted and experimental values to illustrate the shift in properties.
Table 1: Physicochemical Comparison
| Property | 4-(Trifluoromethyl)pyrimidine-2-thiol | 4-(Difluoromethyl)pyrimidine-2-thiol | Delta / Effect |
| pKa (Acidic) | 4.96 ± 0.10 (Predicted/Exp) | ~5.8 – 6.3 (Estimated*) | |
| Hammett Constant ( | 0.54 | 0.32 | |
| H-Bonding | Acceptor only (Weak) | Donor (C-H) & Acceptor | |
| LogP (Lipophilicity) | High (Purely hydrophobic) | Moderate | |
| Physiological State (pH 7.4) | >99% Ionized (Anionic) | >90% Ionized (Anionic) | Both are largely ionized, but |
*Note: The pKa for the
Key Insight: The "Lipophilic Hydrogen Bond Donor"
While the pKa difference (~1 unit) affects solubility, the bioisosteric difference is more profound. The C-H bond in
-
Implication: If your target pocket has a carbonyl backbone nearby, the
analog can gain binding affinity (enthalpic gain) that the analog cannot, despite the analog's higher lipophilicity.
Experimental Protocols for pKa Determination
To validate these values in your specific scaffold, use the following protocols. Potentiometric titration is standard, but UV-Vis spectrophotometry is superior for these compounds due to their low pKa and chromophoric changes upon ionization.
Protocol A: UV-Vis Spectrophotometric Titration (Recommended)
Best for: Low solubility compounds and pKa values < 6.
-
Preparation: Prepare a
stock solution of the pyrimidine thiol in a mixed solvent system (e.g., 1% DMSO in water) to ensure solubility. -
Buffer Selection: Prepare a series of buffers ranging from pH 2.0 to pH 9.0 (e.g., Phosphate-Citrate system) with constant ionic strength (
KCl). -
Scanning:
-
Record the UV-Vis spectrum (200–400 nm) of the compound in highly acidic medium (pH 2, fully protonated).
-
Record the spectrum in highly basic medium (pH 9, fully deprotonated).
-
Identify the isosbestic point and the wavelength of maximum absorbance change (
).
-
-
Titration: Measure absorbance at
across the pH range. -
Calculation: Fit the data to the Henderson-Hasselbalch equation:
Protocol B: Potentiometric Titration (SiriusT3 / GLpKa)
Best for: High-throughput screening of soluble analogs.
Strategic Application in Drug Design
When to choose which?
-
Choose
(Trifluoromethyl):-
When you need metabolic stability (blocks oxidation).
-
When you need to increase lipophilicity to cross the blood-brain barrier (BBB), provided the pKa allows sufficient neutral fraction.
-
When the binding pocket is purely hydrophobic.
-
-
Choose
(Difluoromethyl):-
When the
analog is too lipophilic (high LogD) or has poor solubility. -
When you suspect a hydrogen bond could be formed with a receptor residue (e.g., a backbone carbonyl).
-
When you need to fine-tune the pKa slightly higher to reduce ionization in the gut (pH 6.0–7.0).
-
References
-
ChemicalBook. (2024). 4-(Trifluoromethyl)-2-pyrimidinethiol Properties and pKa Data. Retrieved from
-
Zafrani, Y., et al. (2017). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry. Retrieved from
-
Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. Retrieved from
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Standard reference for values).
- Rehm, T., et al. (2020). Acidity and Lipophilicity of Fluorinated Bioisosteres. ChemMedChem. (General reference for Fluorine effects on pKa).
A Senior Application Scientist's Guide to HPLC Retention Time Shifts: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrimidines
Introduction
In the landscape of modern drug development and pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, quantification, and purification of compounds.[1][2] Among the various HPLC modes, reversed-phase (RP-HPLC) is the most ubiquitous, particularly for the analysis of small-molecule drugs.[3][4] This guide delves into a specific, yet critical, aspect of RP-HPLC: the predictable, and sometimes surprising, shifts in retention time observed when a hydrogen atom on a pyrimidine core is substituted with fluorine.
Pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a range of therapeutics, from antiviral agents to the widely used anticancer drug, 5-Fluorouracil (5-FU).[5][6] The deliberate introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[7][8] Consequently, understanding how this modification impacts chromatographic behavior is not merely an academic exercise; it is fundamental to developing robust, accurate, and reliable analytical methods for these vital medicines.
This guide will dissect the physicochemical principles governing the retention of fluorinated and non-fluorinated pyrimidines, provide a detailed experimental protocol for their comparison, and interpret the expected results, offering researchers and drug development professionals a clear framework for method development.
The Fluorine Factor: A Subtle Change with a Profound Chromatographic Impact
The strategic substitution of hydrogen with fluorine imparts unique properties to a molecule due to fluorine's distinct characteristics:
-
High Electronegativity: As the most electronegative element, fluorine creates a strong, highly polarized carbon-fluorine (C-F) bond.[8] This influences the electron density of the entire molecule.
-
Small Atomic Size: With a van der Waals radius only slightly larger than hydrogen, fluorine can often replace hydrogen without causing significant steric hindrance.[8]
-
Lipophilicity Modulation: The effect of fluorine on lipophilicity (a key driver of retention in RP-HPLC) is nuanced. A single fluorine atom or a difluoro- group generally increases a molecule's lipophilicity, making it more "hydrophobic".[9][10] This is because the highly electronegative fluorine is a poor hydrogen bond acceptor and is not well-solvated by polar mobile phases.[9] This increased hydrophobicity enhances the molecule's affinity for the non-polar stationary phase.[9][10]
The Arena: Understanding Reversed-Phase HPLC
In RP-HPLC, the separation principle is based on the partitioning of analytes between a polar mobile phase and a non-polar stationary phase.[2][4]
-
Stationary Phase: Typically consists of silica particles chemically bonded with hydrophobic alkyl chains, with octadecyl (C18) chains being the most common.[2][4]
-
Mobile Phase: A mixture of water and a miscible, less polar organic solvent, such as acetonitrile or methanol.[2]
The fundamental rule is that more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and are retained longer , thus exhibiting a longer retention time (t_R). Hydrophilic (more polar) compounds have a greater affinity for the mobile phase and elute more quickly.[2]
A Head-to-Head Comparison: Uracil vs. 5-Fluorouracil
To illustrate the effect of fluorination, we will design a comparative experiment using two structurally similar pyrimidines: Uracil and its fluorinated analog, the anticancer drug 5-Fluorouracil (5-FU). Based on the principles discussed, our hypothesis is that 5-FU will exhibit a longer retention time than Uracil on a C18 column due to the increased lipophilicity imparted by the fluorine atom at the C5 position.
Experimental Protocol
This protocol describes a validated isocratic RP-HPLC method suitable for demonstrating the retention time shift.
1. Materials and Reagents:
-
Uracil reference standard
-
5-Fluorouracil (5-FU) reference standard
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (KH_2PO_4)
-
HPLC-grade water
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Uracil and 10 mg of 5-FU in separate 10 mL volumetric flasks using methanol as the diluent.
-
Working Standard (50 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of 50 µg/mL for each analyte.[11] Filter the solution through a 0.45 µm membrane filter before injection.[11]
3. HPLC Instrumentation and Conditions:
| Parameter | Condition | Causality and Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | Standard, reliable system for routine analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase is the industry standard for RP-HPLC, providing excellent hydrophobic retention for a wide range of compounds.[4][12][13][14] |
| Mobile Phase | 5 mM KH_2PO_4 (pH 6.0) : Methanol (96:4, v/v) | This is a common, well-documented mobile phase for 5-FU analysis.[12][13] The aqueous buffer controls pH while the small amount of methanol provides the necessary organic strength to elute the analytes in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency.[11][12] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[15] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of peak distortion.[11] |
| Detection | UV at 254 nm | Both Uracil and 5-FU contain a pyrimidine chromophore that absorbs strongly in the mid-UV range. 254 nm provides good sensitivity for both analytes.[12][13] |
| Run Time | 10 minutes | Sufficient time to allow for the elution of both analytes and any potential impurities. |
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative HPLC analysis.
Expected Results and Mechanistic Interpretation
Following the execution of the protocol, the retention times for Uracil and 5-Fluorouracil are recorded. The expected results are summarized below.
Data Presentation
| Compound | Structure | Expected Retention Time (t_R) (min) |
| Uracil | Uracil | ~2.5 |
| 5-Fluorouracil | 5-Fluorouracil | ~3.5 |
Note: These are representative values. Actual retention times can vary based on the specific column, system, and exact mobile phase preparation but the elution order and relative shift should remain consistent.
Discussion of Retention Time Shift
As hypothesized, 5-Fluorouracil exhibits a significantly longer retention time than Uracil.[11][13][14] This shift is a direct consequence of the fluorine substitution at the C5 position.
-
Increased Hydrophobicity: The C-F bond, despite being polar, contributes to an overall increase in the molecule's hydrophobicity compared to the C-H bond it replaces. The fluorine atom is poorly solvated by the polar water/buffer mobile phase, which drives the 5-FU molecule to partition more favorably into the hydrophobic C18 stationary phase.[9][10]
-
Stronger van der Waals Interactions: The increased interaction with the stationary phase is primarily due to stronger van der Waals forces between the fluorinated pyrimidine and the alkyl chains of the C18 column.[4]
-
Elution Delay: Because 5-FU has a higher affinity for the stationary phase, it spends more time interacting with it and less time traveling with the mobile phase, resulting in a delayed elution and a longer retention time compared to the more polar Uracil.
Visualization of Chromatographic Interaction
Caption: Analyte partitioning in a C18 reversed-phase system.
Conclusion: From Principle to Practice
The substitution of hydrogen with fluorine on a pyrimidine core predictably increases its retention time in reversed-phase HPLC. This phenomenon is rooted in the fluorine atom's ability to increase the molecule's overall lipophilicity, thereby enhancing its affinity for the non-polar stationary phase. As demonstrated with Uracil and 5-Fluorouracil, this fundamental principle allows analytical scientists to anticipate chromatographic behavior and design more effective separation methods. For researchers in drug development, recognizing this relationship is crucial for creating robust quality control assays, stability studies, and pharmacokinetic analyses for the ever-expanding portfolio of fluorinated therapeutics.
References
-
Title: Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: HPLC analysis of 5-FU and FdUMP in tissue and serum Source: PubMed URL: [Link]
-
Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]
-
Title: Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds Source: ACS Omega URL: [Link]
-
Title: Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma Source: ResearchGate URL: [Link]
-
Title: Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC Source: International Journal of Recent Innovations in Medicine and Clinical Research URL: [Link]
-
Title: Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5 -Fluorouracil Source: Bentham Science URL: [Link]
-
Title: Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI URL: [Link]
-
Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies Source: AIMS Press URL: [Link]
-
Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: ACS Publications URL: [Link]
-
Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL: [Link]
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT Source: ResearchGate URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL: [Link]
-
Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: ResearchGate URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamscience.com [benthamscience.com]
- 11. ijrimcronline.com [ijrimcronline.com]
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- 15. pubs.acs.org [pubs.acs.org]
Elemental analysis standards for sulfur and fluorine containing heterocycles
Elemental Analysis Standards for Sulfur- and Fluorine-Containing Heterocycles: A Comparative Guide
Introduction
The incorporation of sulfur and fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery and materials science. Fluorine modulates lipophilicity, metabolic stability, and target binding affinity, while sulfur-containing rings (e.g., thiophenes, thiazoles) are highly prevalent in FDA-approved therapeutics. However, the very properties that make these elements desirable—such as the exceptionally high C–F bond dissociation energy—render their accurate elemental quantification notoriously difficult.
This guide objectively compares the leading analytical methodologies for determining the elemental composition of S- and F-containing heterocycles. By examining the causality behind experimental interferences and evaluating field-proven protocols, we provide researchers with a self-validating framework for selecting the optimal analytical technique.
Section 1: The Mechanistic Causality of Analytical Interferences
Standard elemental analysis (Dumas method) relies on the complete combustion of an organic sample into measurable gases (CO₂, H₂O, N₂, SO₂). Heterocycles containing both S and F introduce severe, compounded interferences:
-
Fluorine's Refractory Nature: Fluorine combustion often yields stable, volatile tetrafluoromethane (CF₄) instead of fully oxidizing the carbon backbone, leading to artificially low carbon readings[1]. Furthermore, the formation of highly corrosive hydrogen fluoride (HF) attacks quartz combustion tubes and poisons reduction catalysts.
-
Sulfur Oxidation Dynamics: Sulfur oxidizes to a mixture of SO₂ and SO₃. If SO₃ is not quantitatively reduced to SO₂, sulfur recovery will be incomplete.
-
Cross-Interference & Memory Effects: In the presence of fluorine, the catalysts typically used to stabilize S and C/H/N readouts (such as copper oxide) can be passivated by fluorinated byproducts. This causes severe memory effects and baseline drift in subsequent analytical runs[2].
Section 2: Comparative Analysis of Leading Methodologies
Alternative 1: Modified CHNS Combustion Analysis (Dumas Method) To counteract F-interference, the traditional CHNS workflow must be modified with specific chemical additives.
-
Causality & Mechanism: Samples are co-weighed with a fluorine scavenger—typically magnesium oxide (MgO), silver tungstate (Ag₂WO₄), or vanadium pentoxide (V₂O₅)[2]. These reagents act as thermodynamic sinks, trapping fluorine as stable solid fluorides (e.g., MgF₂) and preventing the formation of CF₄ and HF[1].
-
Best For: Routine C, H, N, and S determination in moderately fluorinated heterocycles where high throughput is required.
Alternative 2: Combustion Ion Chromatography (CIC) CIC decouples the combustion step from traditional thermal conductivity detection (TCD), replacing it with ion chromatography.
-
Causality & Mechanism: The sample undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere at elevated temperatures (up to 1100°C) in the presence of water vapor[3]. Halogens are quantitatively converted to hydrogen halides (HX), and sulfur to SOx. These gases are absorbed into an aqueous solution, converting them to F⁻ and SO₄²⁻, which are then separated and quantified by an ion chromatograph[3][4].
-
Best For: Unambiguous, simultaneous quantification of total fluorine and sulfur, particularly in highly fluorinated or complex matrices (e.g., PFAS, heavily fluorinated APIs)[3][5].
Alternative 3: Triple Quadrupole ICP-MS (ICP-MS/MS) via Chemical Ionization While ICP-MS is the gold standard for trace elements, fluorine's high ionization potential makes it nearly invisible to standard argon plasmas[6].
-
Causality & Mechanism: Recent advancements utilize post-plasma chemical ionization. By introducing barium (Ba), fluorine is detected as the polyatomic ion BaF⁺ at m/z 157. Operating in triple quadrupole mode eliminates polyatomic isobaric interferences[6].
-
Best For: Ultra-trace (ppb to ppt) detection of fluorine and sulfur in biological matrices or degradation studies, rather than bulk purity confirmation.
Section 3: Quantitative Performance Comparison
| Parameter | Modified CHNS Combustion | Combustion Ion Chromatography (CIC) | ICP-MS/MS (Chemical Ionization) |
| Primary Analytes | C, H, N, S (Bulk) | F, Cl, Br, I, S (Specific) | F, S (Ultra-trace) |
| Detection Limit | ~0.1% to 0.3% (Absolute) | Sub-μg/g (ppm) level | ng/mL (ppb to ppt) level |
| Sample Size | 2.0 – 7.0 mg | 1.0 – 150 mg (Solid) | Liquid injections (μL) |
| Fluorine Tolerance | Moderate (Requires Additives) | Extremely High (Designed for F) | High (Matrix dependent) |
| Throughput | High (~10-15 mins/sample) | Medium (~20-30 mins/sample) | Medium |
| Regulatory Alignment | ACS Journal Standards | ASTM D7359, EPA 1621 | Specialized Research |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to verify complete combustion and quantitative recovery.
Protocol A: Modified CHNS Analysis for Fluorinated Thiophenes Objective: Accurate C, H, N, and S quantification without F-induced catalyst poisoning.
-
Preparation: Weigh 2.0–3.0 mg of the S/F-heterocycle into a tin capsule. Ensure the sample is completely dry, as trace solvents skew results[7].
-
Additive Introduction: Add a large excess (e.g., 20–30 mg) of a high-efficiency scrubbing reagent mixture (e.g., MgO and Silver Tungstate) directly into the capsule[2]. Seal tightly to exclude atmospheric air.
-
Calibration: Run a certified Organic Analytical Standard (e.g., sulfanilamide) every 10 samples to monitor catalyst degradation. A deviation of >0.30% absolute indicates catalyst exhaustion[7].
-
Combustion: Drop the capsule into the dynamic flash combustion reactor at 1000°C with an oxygen pulse. The tin oxidation creates a localized temperature spike up to 1800°C, ensuring complete breakdown of the C-F bonds[1].
-
Validation Check: Compare the empirical C/S ratio to the theoretical value. If carbon is consistently low, CF₄ is forming; discard the run and increase the MgO additive ratio.
Protocol B: Combustion Ion Chromatography (CIC) for Total S and F Objective: Direct quantification of F and S mass fractions.
-
Sample Introduction: Place 1.0–5.0 mg of solid sample (or 5-100 μL of liquid) into a ceramic boat[3].
-
Pyrohydrolysis: Advance the boat into a 1050°C furnace under an Ar/O₂ stream humidified with ultra-pure water. The water provides the hydrogen necessary to convert F radicals to HF[3].
-
Absorption: Route the effluent gas into an absorber vessel containing an aqueous H₂O₂ solution. The H₂O₂ ensures complete oxidation of SO₂ to SO₄²⁻[4].
-
IC Analysis: Automatically inject an aliquot of the absorption solution onto an anion-exchange column[3]. Elute with a standard KOH gradient and detect via conductivity.
-
Validation Check: Analyze a blank ceramic boat to establish the system baseline. Recovery of a known fluorinated standard must fall within 98-102% before proceeding with unknowns.
Section 5: Visualizing the Analytical Workflows
Mechanistic workflow comparison of Modified CHNS vs. Combustion Ion Chromatography (CIC).
Section 6: References
-
Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis , Scimed, 5
-
Combustion Ion Chromatography (CIC) , EAG Laboratories, 3
-
ASTM D7359 Standard Test Method , Analytik Jena,4
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis , RSC Publishing,
-
Summary of CHNS Elemental Analysis Common Problems , UBC, 7
-
CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer , Thermo Fisher Scientific, 1
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN , PE Polska, 2
-
Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS , ThermoFisher, 6
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Safety Operating Guide
4-(Difluoromethyl)-6-methylpyrimidine-2-thiol proper disposal procedures
Executive Summary: Immediate Action Plan
4-(Difluoromethyl)-6-methylpyrimidine-2-thiol presents a dual-hazard profile: organosulfur odor/reactivity and halogenated (fluorine) content .[1] Improper disposal risks laboratory contamination (stench), regulatory fines (RCRA violations), and damage to incineration infrastructure (HF formation).
-
Primary Hazard: Stench (Thiol), Skin/Eye Irritant, Potential Aquatic Toxicity.[2]
-
Waste Classification: Halogenated Organic Waste (Due to the -CHF₂ group).[1]
-
Critical Pre-Treatment: Oxidative Quenching (Bleach/Hypochlorite) is mandatory to neutralize the thiol group before the waste enters the central accumulation area.
Chemical Characterization & Hazard Identification
Understanding the molecular structure is the prerequisite for safe disposal. This compound is not "just another organic solid."[1][3]
| Feature | Structural Component | Disposal Implication |
| Odor Source | -SH (Thiol) at C2 | High odor threshold.[1] Requires oxidation to sulfonate/sulfone before disposal to prevent facility-wide stench complaints.[1] |
| Halogen Load | -CHF₂ (Difluoromethyl) at C4 | MUST be segregated into Halogenated Waste.[1] Incineration releases Hydrogen Fluoride (HF), requiring scrubbers.[1] |
| Reactivity | Pyrimidine Ring | Nitrogen-rich; generally stable but potential for acid-base interactions.[1] |
| Physical State | Solid (likely) | Dust control is required during weighing/transfer.[1] |
Pre-Disposal Treatment: The "Odor Kill" Protocol
Stop: Do not place untreated thiol waste directly into a waste drum. The odor will permeate the plastic and seal, leading to an EHS incident.
Mechanism: We utilize sodium hypochlorite (NaOCl) to oxidize the thiol (-SH) into a non-volatile sulfonic acid (-SO₃H).[1][4]
Reagents Required:
Step-by-Step Oxidation Procedure:
-
Preparation: Perform all operations in a functioning fume hood .
-
Dissolution (If Solid): Dissolve the solid waste in a minimal amount of methanol or ethanol.[1] Thiols react faster in solution.[1]
-
The Quench:
-
Verification: Stir for 30–60 minutes.
-
Finalization: The resulting solution is now a mixture of chlorinated organics, sulfonates, and spent bleach.
Scientific Insight: Why Bleach? While Hydrogen Peroxide (H₂O₂) is a cleaner oxidant, it can be catalyzed by trace metals in waste streams, leading to rapid oxygen evolution and "burping" containers. Bleach is kinetically slower but thermodynamically robust for bulk waste treatment.[1]
Waste Stream Segregation & Packaging
Once quenched, the material is no longer an odor hazard, but it remains a Chemical Hazard .
Decision Matrix: Where does it go?
-
Correct Stream: Halogenated Organic Waste .[1]
-
Reasoning: The difluoromethyl group (-CHF₂) survives the bleach treatment.[1] Standard "Non-Halogenated" incinerators cannot handle the HF produced during combustion.
-
-
Prohibited Streams:
Packaging Requirements:
-
Container: High-Density Polyethylene (HDPE) carboy or Amber Glass.[1] Avoid metal cans (corrosion risk from residual bleach).[1]
-
Labeling:
Operational Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for handling this compound, ensuring no step is missed.
Caption: Operational workflow for the oxidative neutralization and segregation of fluorinated thiol waste.
Emergency Response: Spills
In the event of a benchtop spill, speed is essential to contain the odor.
-
Evacuate: If the smell is overwhelming, clear the immediate area.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat.[1] Use a respirator (organic vapor cartridge) if outside a fume hood.
-
Neutralize In-Situ:
-
Cleanup: Wipe up the bleach-soaked residue.[1] Place all towels into a Ziploc bag, seal it, and place that bag inside the Halogenated Solid Waste container.
References
-
University of California, Los Angeles (UCLA) Chemistry & Biochemistry. "Standard Operating Procedures for Using Stench Chemicals." UCLA Safety Manual. Accessed March 2026.[1] [Link]
-
Columbia University Environmental Health & Safety. "SOP for Stench Chemicals." Columbia Research Safety.[1] Accessed March 2026.[1] [Link]
-
University of Rochester. "How to Work with Thiols - General SOP." Not Voodoo X Safety. Accessed March 2026.[1] [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. research.uga.edu [research.uga.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol
Hazard Profile Analysis: Deconstructing the Molecule
Understanding the appropriate personal protective equipment begins with a chemical risk assessment. We must infer the hazard profile of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol from structurally related compounds.
-
The Thiol Group (-SH): Thiols are notorious for their potent and unpleasant odors, even at very low concentrations.[1] Beyond the smell, they can be reactive and susceptible to oxidation. The primary operational challenge is containment to prevent odor release and ensure chemical stability.[1] Handling procedures for thiols often require specialized quenching and decontamination steps.[2]
-
The Pyrimidine Core: Pyrimidine derivatives exhibit a wide range of toxicological profiles. Related compounds like 4-Chloro-6-methyl-2-(methylthio)pyrimidine are classified as harmful if swallowed or inhaled and are known to cause skin and serious eye irritation.[3] Other pyrimidines, such as 6-Methyluracil, are suspected of damaging fertility or the unborn child. Therefore, we must assume the target compound carries similar risks of irritation and potential systemic toxicity.
-
The Difluoromethyl Group (-CHF2): The presence of fluorine atoms significantly alters a molecule's properties. Organofluorine compounds can have unique toxicological profiles. For instance, 2,4-Difluorothiophenol is a flammable liquid that is harmful upon ingestion, inhalation, or skin contact. The difluoromethyl group increases the compound's lipophilicity and potential for biological interaction, warranting a cautious approach.
Anticipated Hazard Summary
| Hazard Classification | Rationale and Representative Compounds |
| Acute Toxicity (Oral, Inhalation, Dermal) | Potential for harm if swallowed, inhaled, or absorbed through the skin, based on analogs like 2,4-Difluorothiophenol and various pyrimidines.[3][4] |
| Skin Corrosion/Irritation | Expected to cause skin irritation, a common characteristic of functionalized pyrimidines.[3][5][6] |
| Serious Eye Damage/Irritation | Assumed to cause serious eye irritation, consistent with data for chloro-pyrimidines.[3][5][6] |
| Respiratory Tract Irritation | Inhalation of the solid powder may cause respiratory irritation.[3] |
| Reproductive Toxicity | Considered a potential hazard due to data on related pyrimidine structures. |
| Odor Hazard | The thiol group imparts a strong, offensive odor requiring stringent containment.[1] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. Before any PPE is selected, engineering and administrative controls must be in place.[7]
-
Chemical Fume Hood: All handling of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol, from weighing the solid to preparing solutions and running reactions, must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.[8]
-
Designated Work Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.
-
Ventilation for Equipment: Any equipment that could release vapors, such as a rotary evaporator, must have its exhaust vented through a bleach trap to neutralize thiol odors.[2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles are mandatory to protect against splashes.[8] A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves provide good protection against a range of chemicals. Double-gloving is strongly recommended to increase protection against potential pinholes and to allow for safe removal of the outer, contaminated glove.[9] Always inspect gloves before use.[3] |
| Body Protection | Chemical-Resistant Lab Coat | A fully buttoned lab coat made of a chemical-resistant material is required to protect skin and personal clothing from contamination.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | When handling the solid compound outside of a fume hood (a practice that should be avoided), an N95 respirator is the minimum requirement to prevent inhalation of particulates.[3] For operations with a high potential for aerosol generation, a half-mask respirator with organic vapor/acid gas cartridges should be used. |
| Foot Protection | Closed-Toe Shoes | Closed-toe, chemical-resistant shoes must be worn to protect feet from potential spills.[9] |
Below is a decision-making workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of the compound for preparing a stock solution, integrating the necessary safety measures at each step.
-
Preparation (Pre-Operation):
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Prepare two bleach baths in secondary containers within the fume hood: one for glassware and one for equipment rinsate.[2] A 1:1 mixture of commercial bleach and water is effective.[2]
-
Don all required PPE as determined by the PPE Selection Workflow (at a minimum: lab coat, safety goggles, double nitrile gloves).
-
Designate a waste container for thiol-containing solid waste and another for liquid waste. Ensure both are clearly labeled.[8][10]
-
-
Execution (Handling the Compound):
-
Tare a suitable container on a balance located inside the fume hood.
-
Carefully weigh the desired amount of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol, avoiding dust generation.
-
Securely close the primary container of the compound.
-
Add the appropriate solvent to the weighed solid to create the stock solution.
-
Cap the solution container and mix gently.
-
-
Cleanup (Post-Operation):
-
Remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
Wipe down the balance and surrounding area in the fume hood with a suitable decontaminating solvent.
-
All contaminated disposable materials (e.g., weigh boats, pipette tips) must be placed in the designated solid waste container.[8]
-
All contaminated reusable glassware must be immediately placed into the bleach bath to soak overnight (at least 14 hours).[2]
-
The following diagram illustrates this safe handling workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Emergency Response Protocol |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Minor Spill | Evacuate personnel from the immediate area.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[8] Carefully sweep the material into a designated, labeled hazardous waste container.[3][8] Decontaminate the area with a suitable solvent, followed by soap and water. |
Disposal and Decontamination Plan
Proper disposal is crucial to protect personnel and the environment. All waste streams must be treated as hazardous.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and purification fractions, must be collected in a clearly labeled, sealed, and chemically compatible container.[9][10] The label must include the full chemical name, the word "Thiol," and list all constituents.[2]
-
Solid Waste: All contaminated labware (gloves, pipette tips, absorbent paper, etc.) must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.[8][10]
-
Glassware Decontamination: As previously mentioned, all non-disposable glassware must be submerged in a bleach bath for at least 14 hours to oxidize the residual thiol before standard washing procedures.[2]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) program or a licensed chemical waste disposal company, in accordance with all local, regional, and national regulations.[8]
By adhering to this comprehensive guide, researchers can confidently handle 4-(difluoromethyl)-6-methylpyrimidine-2-thiol, ensuring both their personal safety and the integrity of their scientific work.
References
-
How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
PFAS - Wikipedia. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
-
Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Retrieved from [Link]
-
The Way We Work: Personal Protective Equipment - Berkeley Lab EHS. (2022, March 23). Retrieved from [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Northwestern University. (2015, September 15). Retrieved from [Link]
-
Disposition of Fluorine on New Firefighter Turnout Gear | IAFF. (2021, December 14). Retrieved from [Link]
-
Gear treated with 'forever chemicals' poses risk to firefighters - ScienceDaily. (2020, June 24). Retrieved from [Link]
-
How To: Work with Thiols - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - ResearchGate. (2017). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
